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Iron(ii)titanium oxide

Cat. No.: B8208306
M. Wt: 151.71 g/mol
InChI Key: WIBXORLWTCPWFI-UHFFFAOYSA-N
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Description

Overview of Mixed Metal Oxides in Contemporary Materials Science

Mixed metal oxides (MMOs) are compounds that incorporate two or more different metal cations in a single oxide lattice. vibfast.com This combination often results in synergistic effects, yielding materials with enhanced or entirely new properties compared to their single-metal oxide constituents. vibfast.com In modern materials science, MMOs are considered a cornerstone class of advanced materials, valued for their adaptability and wide-ranging applications. vibfast.com

The ability to tailor the properties of MMOs by adjusting their composition and structure makes them invaluable in numerous technological fields. vibfast.com Researchers can engineer these materials to exhibit specific electronic, magnetic, optical, and catalytic characteristics. nih.gov This has led to their use in a diverse array of applications, including catalysis, electronics, energy storage, and environmental remediation. vibfast.comnih.gov The development of nanostructured MMOs has further expanded their potential, as the properties of these materials can be fine-tuned by controlling particle size and shape. nih.gov The synthesis method also plays a crucial role in determining the final properties of the MMO, with techniques like co-precipitation and sol-gel methods being commonly employed. elsevier.es

Significance of Iron-Titanium Oxide Compounds in Research Contexts

Among the vast family of mixed metal oxides, iron(II) titanium oxide (FeTiO₃), commonly known as ilmenite (B1198559), holds particular significance in research. ontosight.ai Ilmenite is a naturally occurring mineral and serves as the primary ore for titanium. ontosight.aiwikipedia.org Its importance extends beyond its role as a source of titanium and into the realm of advanced materials due to its intriguing physical and chemical properties.

The unique magnetic and electrical properties of iron(II) titanate, which are influenced by its crystal structure, make it a subject of intense study. sigmaaldrich.com Research has shown that nanocrystalline FeTiO₃ can exhibit weak ferromagnetic behavior, a deviation from the antiferromagnetic nature of its bulk form. scientific.netresearchgate.net This size-dependent magnetic property opens up possibilities for its use in specialized electronic and magnetic devices. Furthermore, iron-titanium oxide systems are investigated for their potential in photocatalysis, particularly for applications like water splitting and hydrogen production, owing to their ability to absorb visible light. sigmaaldrich.com The compound's high dielectric constant and low loss tangent at high frequencies also make it a candidate for use in microwave dielectric ceramics.

Scope and Objectives of Academic Investigations into Iron-Titanium Oxide

Academic investigations into iron-titanium oxide systems are multifaceted, with several key objectives driving the research. A primary goal is to develop reproducible and controlled synthesis methods to produce pure and doped ilmenite for laboratory studies. ntnu.no The synthesis of FeTiO₃ can be challenging due to the instability of Fe²⁺ ions, making the development of reliable methods like sol-gel and solid-state reactions crucial. researchgate.netresearchgate.net

A significant portion of research is dedicated to understanding the fundamental structure-property relationships in these materials. This includes studying how factors like crystal structure, particle size, and elemental composition influence the magnetic, electronic, and photocatalytic properties of iron-titanium oxides. iucr.orgfrontiersin.org For instance, studies have explored how the arrangement of iron and titanium atoms within the crystal lattice affects the material's photoresponse. iucr.org

Another major objective is to explore and expand the applications of iron-titanium oxides. Researchers are actively investigating their use as electrode materials in batteries and supercapacitors, as photocatalysts for environmental remediation, and as components in advanced electronic devices. sigmaaldrich.commdpi.com The research also delves into the behavior of iron-titanium oxide systems under various conditions, such as high temperatures and pressures, to understand their stability and performance in demanding environments. researchgate.net

Data on Iron(II) Titanium Oxide

PropertyValueSource(s)
Chemical Formula FeTiO₃ chembk.comalfa.co.krnih.gov
Molar Mass 151.71 g/mol chembk.comnih.gov
Appearance Black to brownish-black solid ontosight.ai
Crystal System Trigonal ontosight.aiiucr.org
Density ~4.7 g/cm³ ontosight.aichembk.com
Hardness (Mohs) 5-6 ontosight.ai
Magnetic Properties Weakly magnetic, antiferromagnetic below ~55 K ontosight.aiscientific.net
Bandgap ~2.8 eV researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeO3Ti B8208306 Iron(ii)titanium oxide

Properties

IUPAC Name

dioxido(oxo)titanium;iron(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe.3O.Ti/q+2;;2*-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBXORLWTCPWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Ti](=O)[O-].[Fe+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FeO3Ti
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Iron Titanium Oxide Materials

Solution-Based Synthesis Approaches

Solution-based methods offer a flexible and cost-effective means of producing iron-titanium oxide materials with tailored properties. These techniques allow for homogeneous mixing of precursors at the atomic or molecular level, leading to uniform products.

The sol-gel process is a widely used wet-chemical technique for fabricating metal oxide nanoparticles. It involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. This method allows for the synthesis of materials at relatively low temperatures and offers excellent control over the final product's chemical composition and microstructure. mdpi.com

The selection of appropriate precursors is a critical first step in the sol-gel synthesis of iron-titanium oxide nanomaterials as it significantly influences the reaction kinetics and the properties of the final product. nih.gov Titanium precursors are typically metal alkoxides such as titanium(IV) isopropoxide (TTIP) or titanium(IV) butoxide (TBT). nih.govuctm.edu For the iron component, inorganic salts like iron(III) chloride (FeCl₃) or iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) are commonly employed. rsc.org

The core of the sol-gel process lies in two fundamental reactions: hydrolysis and condensation. researchgate.net Initially, the metal alkoxide precursor undergoes hydrolysis in the presence of water, where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH). researchgate.net This reaction can be represented as:

Ti(OR)₄ + 4H₂O → Ti(OH)₄ + 4ROH

Subsequently, the hydrolyzed species undergo condensation reactions, forming a three-dimensional metal-oxide network (M-O-M bonds). youtube.com This process can occur through two pathways:

Water condensation: M-OH + HO-M → M-O-M + H₂O

Alcohol condensation: M-OR + HO-M → M-O-M + ROH

These reactions proceed to form a sol, which upon further condensation and aging, transforms into a gel. The gel is a continuous solid network entrapping the solvent. Subsequent drying and heat treatment of the gel remove the solvent and organic residues, leading to the formation of the final iron-titanium oxide material. The use of certain solvents, like ethylene (B1197577) glycol, can influence the degree of hydrolysis and condensation reactions. uctm.edu

Precursor Type Common Examples Role in Synthesis
Titanium Alkoxides Titanium(IV) isopropoxide (TTIP), Titanium(IV) butoxide (TBT) Source of titanium; undergoes hydrolysis and condensation to form the TiO₂ network.
Iron Salts Iron(III) chloride (FeCl₃), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) Source of iron dopant or component in the mixed oxide.

The characteristics of the resulting iron-titanium oxide nanomaterials are highly sensitive to various reaction parameters, with pH being one of the most influential factors. dentowesome.in The pH of the synthesis solution dictates the rates of hydrolysis and condensation, thereby affecting the particle size, crystalline phase, and surface morphology of the final product. nih.gov

In acidic conditions (low pH), the hydrolysis rate is generally faster than the condensation rate, leading to the formation of more linear, polymer-like chains. nih.gov Conversely, in basic conditions (high pH), condensation is favored, resulting in more highly branched, cluster-like structures. core.ac.uk This, in turn, influences the final crystalline phase of the material. For instance, lower acidity often promotes the formation of the anatase phase of TiO₂, while higher acidity can lead to the rutile phase. core.ac.uk The pH also affects the agglomeration of particles; strong repulsive charges among particles in both acidic and alkaline media can lead to more stable sols. core.ac.uk

Other critical reaction parameters include temperature, reaction time, and the nature of the solvent. nih.gov The calcination temperature applied after the gel formation is crucial for the crystallization of the material and the removal of organic residues. Higher calcination temperatures can lead to an increase in crystallite size and can induce phase transformations, such as the transition from anatase to the more stable rutile phase in titanium dioxide. koreascience.kr The duration of the reaction and the stirring rate also play a role in ensuring the homogeneity of the sol and influencing the final particle size distribution. rsc.org

Parameter Effect on Product Characteristics
pH Influences hydrolysis/condensation rates, crystalline phase (anatase vs. rutile), particle size, and agglomeration. dentowesome.incore.ac.uk
Temperature Affects reaction kinetics and, during calcination, crystallinity, phase composition, and particle size. koreascience.kr
Reaction Time Impacts the extent of hydrolysis and condensation, affecting the final structure and homogeneity. rsc.org
Solvent Can modify the reactivity of precursors and influence the gelation process. uctm.edu

Hydrothermal and solvothermal methods are versatile techniques for synthesizing crystalline materials from solutions under elevated temperature and pressure in a sealed vessel called an autoclave. The primary difference between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous solvents. researchgate.net These methods are particularly effective for producing well-defined nanostructures with high crystallinity.

Hydrothermal and solvothermal techniques offer excellent control over the crystallization process, enabling the synthesis of a variety of iron-titanium oxide nanostructures, including nanotubes, nanofibers, nanorods, and nanobelts. researchgate.netmdpi.com The morphology of the final product is highly dependent on the reaction conditions such as temperature, pressure, reaction time, and the chemical composition of the reaction mixture.

For example, the synthesis of iron-doped titania nanotubes can be achieved through a modified hydrothermal method. mdpi.com In a typical procedure, a titanium precursor is treated in a concentrated alkaline solution (e.g., NaOH) at a specific temperature for a set duration. dergipark.org.tr This process leads to the formation of titanate nanosheets which then scroll up to form nanotubes. The introduction of an iron precursor during this process allows for the incorporation of iron into the nanotube structure. mdpi.com Similarly, nanofibers and nanorods can be synthesized by adjusting the reaction parameters. The use of specific solvents in solvothermal synthesis can also direct the growth of particular nanostructures. researchgate.net

To achieve more precise control over the morphology and properties of iron-titanium oxide nanostructures, various modified hydrothermal techniques have been developed. These modifications often involve the use of additives such as surfactants or templates.

Surfactant-assisted hydrothermal synthesis utilizes surfactant molecules to control the nucleation and growth of the nanocrystals. irdindia.in Surfactants can adsorb onto specific crystallographic faces of the growing nanoparticles, thereby inhibiting growth in certain directions and promoting it in others, leading to the formation of anisotropic structures like nanorods and nanowires. researchgate.net

Template-based hydrothermal synthesis employs a pre-existing nanostructure as a template to guide the formation of the desired material. The template can be a hard material (e.g., porous alumina) or a soft material (e.g., micelles formed by surfactants). The iron-titanium oxide precursors then precipitate and crystallize within the pores or around the structure of the template. Subsequent removal of the template yields a nanostructured material with a morphology that is a replica of the template.

Alkaline hydrothermal treatment is another modified approach that has been successfully used to produce various nanostructures from mineral precursors like black mineral sands. mdpi.com By controlling the concentration of the alkaline solution (e.g., NaOH), temperature, and reaction time, it is possible to obtain nanostructures such as nanobelts and nanosheet-assembled flowers. mdpi.com

Technique Description Resulting Morphologies
Alkaline Hydrothermal Treatment of precursors in a concentrated alkaline solution at elevated temperature and pressure. mdpi.com Nanotubes, nanobelts, nanosheet-assembled flowers. mdpi.comdergipark.org.tr
Surfactant-Assisted Hydrothermal Addition of surfactants to control the nucleation and growth of nanocrystals. irdindia.in Nanorods, nanowires, nano-spindles. irdindia.inresearchgate.net
Template-Based Hydrothermal Use of a pre-existing nanostructure to direct the formation of the desired morphology. Replicas of the template, such as nanotubes or nanowires.

Chemical Co-precipitation Techniques

Chemical co-precipitation is a widely utilized wet-chemical method for synthesizing iron-titanium oxide materials. This technique involves the simultaneous precipitation of iron and titanium species from a precursor solution by adding a precipitating agent. The process is valued for its relative simplicity, cost-effectiveness, and ability to produce homogeneous nanoparticles. nih.govphyschemres.org

Precise control over the precipitation process and the stoichiometric ratio of the metal precursors are critical factors that determine the phase, composition, and properties of the final iron-titanium oxide material. Key parameters that are carefully managed during co-precipitation include the pH of the solution, reaction temperature, and the initial concentration and ratio of iron and titanium salts. physchemres.orgresearchgate.net

The pH of the reaction medium is a crucial variable, as it influences the hydrolysis and precipitation rates of the iron and titanium precursors. rsc.org By adjusting the pH, typically through the controlled addition of a base like ammonia (B1221849) or sodium hydroxide (B78521), the desired oxide or hydroxide phases can be selectively precipitated. physchemres.org The stoichiometric ratio of Fe²⁺/Fe³⁺ to Ti⁴⁺ ions in the initial solution directly impacts the composition of the resulting material. researchgate.net For instance, in the synthesis of iron-doped titania, a specific molar ratio of iron and titanium precursors is established to achieve the desired level of iron incorporation into the titania lattice. nih.gov

Research has shown that variations in these parameters can lead to different crystalline structures and particle sizes. For example, a study on the co-precipitation of iron oxide nanoparticles demonstrated that the ratio of iron salts to the alkaline solution significantly affects particle size. physchemres.org While specific conditions for iron(ii)titanium oxide will vary, the general principle of controlling precursor ratios and precipitation conditions to achieve the target stoichiometry and phase remains central to this method.

Gas-Phase and High-Temperature Synthesis Methods

Gas-phase and high-temperature synthesis methods offer alternative routes to produce high-purity and crystalline iron-titanium oxide materials, often in the form of nanoparticles or specialized structures like nanotube arrays. These techniques typically involve the reaction of volatile precursors at elevated temperatures.

Flame spray pyrolysis (FSP) has emerged as a scalable and versatile technique for the continuous, single-step synthesis of a wide range of metal oxide nanoparticles, including iron-titanium oxides. mdpi.comatomfair.com The process involves the combustion of a liquid precursor solution, which is atomized into a fine spray and fed into a high-temperature flame. The rapid evaporation, decomposition, and reaction of the precursors within the flame lead to the nucleation and growth of nanoparticles. atomfair.com

A significant advantage of FSP is its ability to produce complex, multi-component oxide nanoparticles in a single step. mdpi.com For the synthesis of iron-titanium oxide, precursors for both iron and titanium are dissolved in a combustible solvent and sprayed into the flame. The choice of the iron source is a critical parameter that can influence the properties of the resulting nanoparticles.

Commonly used iron precursors in FSP include organometallic compounds that are soluble in organic solvents. Research has demonstrated the successful use of various iron sources for producing iron-doped titania nanoparticles:

Ferrocene (B1249389): This nontoxic and readily soluble compound has been effectively used as an iron source. mdpi.com Studies have shown that by varying the concentration of ferrocene in the precursor solution, the Fe/Ti atomic ratio in the final nanoparticles can be precisely controlled. mdpi.com

Iron(III) acetylacetonate (B107027) (Fe(acac)₃): This compound serves as another effective precursor for introducing iron into the titania structure during FSP. acs.org

Iron naphthenate: This has also been utilized as an iron precursor in the FSP synthesis of iron-doped titania. mdpi.com

The selection of the iron source, along with process parameters like flame temperature and precursor feed rate, dictates the final characteristics of the nanoparticles, such as their crystal phase (anatase or rutile) and the distribution of iron within the titania matrix. mdpi.comresearchgate.net

Iron PrecursorTitanium PrecursorKey FindingsReference
FerroceneTitanium tetraisopropoxide (TTIP)Increasing the Fe/Ti atomic ratio from 1% to 10% promoted the transformation of the TiO₂ phase from predominantly anatase to rutile. mdpi.com
Iron(III) acetylacetonateTitanium diisopropoxide bis(acetylacetonate)Successfully synthesized Fe-doped TiO₂ nanoparticles with controlled Fe/Ti molar ratios of 1%, 5%, and 10%. acs.org
Iron naphthenateTitanium tetraisopropoxide (TTIP)Achieved higher iron-doping levels compared to conventional methods with annealing. mdpi.com

Electrochemical anodization is a powerful technique for fabricating highly ordered, vertically aligned oxide nanotube arrays on a metal substrate. This method has been successfully applied to create iron-doped titanium dioxide nanotubes. The process involves the electrochemical oxidation of a titanium or titanium-iron alloy foil in a suitable electrolyte, typically containing fluoride (B91410) ions. scispace.comresearchgate.net

During anodization, a constant voltage is applied between the metal foil (anode) and a counter electrode. This initiates the formation of an oxide layer, which is simultaneously etched by the fluoride ions in the electrolyte. The competition between oxide growth and dissolution leads to the formation of a self-organized porous or tubular nanostructure. researchgate.net The dimensions of the nanotubes, such as their diameter and length, can be controlled by adjusting anodization parameters like the applied voltage, duration, and electrolyte composition. sci-hub.se The incorporation of iron can be achieved either by anodizing a Ti-Fe alloy or by introducing iron species into the electrolyte. scispace.com

The use of single-source molecular precursors offers a sophisticated route to synthesize multi-metal oxide materials with a high degree of homogeneity and precise stoichiometric control. This approach utilizes heterobimetallic complexes that contain both iron and titanium atoms within a single molecule. researchgate.net

Flame Spray Pyrolysis (FSP) for Nanoparticle Production

Formation of Supported Monolayer Oxides

The creation of supported monolayer oxides represents a sophisticated approach to materials synthesis, enabling the development of precisely structured two-dimensional materials on a substrate. This technique is particularly valuable for catalytic and electronic applications where the surface atomic arrangement dictates functionality. By controlling the growth at the monolayer level, it is possible to generate unique structures and properties that are distinct from their bulk counterparts. The interaction between the monolayer and the underlying support can induce strain, alter electronic properties, and create novel active sites.

The synthesis of iron-titanium oxide monolayers on single-crystal oxide surfaces is a high-precision method executed under controlled environments, typically ultrahigh vacuum (UHV), to achieve atomic-level control over the film's structure and composition. This technique primarily involves the physical deposition of iron onto a single-crystal oxide substrate, followed by a thermal annealing process to facilitate the reaction and organization of the atoms into a stable monolayer.

The process begins with the preparation of a pristine single-crystal oxide substrate, such as rutile titanium dioxide (TiO₂), within a UHV chamber. Iron is then deposited onto this surface, often through techniques like physical vapor deposition. The subsequent annealing step is critical, as its parameters—namely temperature and the partial pressure of oxygen—determine the final structure and stoichiometry of the resulting oxide layer. acs.org

Research into the deposition of transition metals on rutile TiO₂(011) substrates has shown that specific oxidation and annealing conditions can lead to the formation of a stable, intermixed monolayer oxide. acs.org For iron, this process results in a distinct, ordered surface structure. Investigations using scanning tunneling microscopy (STM) and photoemission spectroscopy have revealed that for very small amounts of deposited iron, the surface segregates into domains of the pure TiO₂ substrate alongside domains of an intermixed iron-titanium oxide phase. acs.org This indicates that the intermixed monolayer is a thermodynamically favorable, low-energy state. acs.org

The composition of this common intermixed oxide has been identified as having a stoichiometry of MTi₂O₅, where M represents the transition metal. acs.org The formation of this FeTi₂O₅-type structure is highly dependent on the annealing environment. The oxygen gas pressure required to form this stable intermixed surface for iron is greater than that needed for vanadium or chromium but less than that for nickel. acs.org

Higher annealing temperatures and different iron concentrations can yield other surface phases. Studies involving the calcination (annealing) of iron dispersed on titanium dioxide have shown that iron-rich surface phases begin to form at temperatures of 773 K (500 °C) and above. rsc.org X-ray photoelectron spectroscopy (XPS) measurements confirm the formation of surface phases such as α-Fe₂O₃ (hematite) and Fe₂TiO₅ (pseudobrookite) at higher nominal iron concentrations. rsc.org Similarly, annealing iron films deposited on titanium oxide templates at 450 °C has been shown to promote the diffusion of oxygen atoms at the interface, resulting in the formation of iron oxide. mdpi.com Further studies on the oxidation of iron thin films demonstrate that annealing at temperatures up to 700 °C can lead to the formation of single-crystal magnetite (Fe₃O₄) nanoparticles. whiterose.ac.uk

The precise control afforded by the deposition and annealing method on single-crystal surfaces allows for the systematic investigation of structure-property relationships in these monolayer materials.

Research Findings on Deposition and Annealing Parameters

The table below summarizes experimental conditions and outcomes for the formation of iron-titanium oxide layers on oxide surfaces.

SubstrateDeposition/Synthesis MethodAnnealing TemperatureOxygen Partial PressureResulting Phase/Structure
Rutile TiO₂(011)UHV DepositionVariedCritical variableIntermixed FeTi₂O₅-type monolayer acs.org
Titanium DioxideDispersion of Fe(III) ions≥ 773 K (500 °C)Airα-Fe₂O₃ and Fe₂TiO₅ surface phases rsc.org
Nanoporous TiO₂Iron Deposition450 °CVacuumIron oxide at the interface mdpi.com
Amorphous CarbonIron Sputtering700 °C4 x 10⁻⁴ PaSingle-crystal Fe₃O₄ nanoparticles whiterose.ac.uk

Identified Iron-Titanium Oxide Surface Phases

Characterization of the resulting surfaces has identified several distinct iron-titanium oxide phases.

PhaseStoichiometryCharacterization Method(s)Key Finding
Intermixed MonolayerMTi₂O₅ typeSTM, XPS, DFTForms a stable, low-energy line phase on TiO₂(011). acs.org
PseudobrookiteFe₂TiO₅XPS, DRSForms as an iron-rich surface phase at higher Fe concentrations and annealing temperatures. rsc.org
Hematite (B75146)α-Fe₂O₃XPS, DRSCo-exists with Fe₂TiO₅ as a surface phase under similar conditions. rsc.org

Structural Elucidation and Morphological Analysis of Iron Titanium Oxide Compounds

Crystallographic Characterization Techniques

X-ray diffraction (XRD) is a primary and powerful technique for the characterization of iron-titanium oxide compounds. It is widely used for the identification of crystalline phases, determination of crystal structures, and analysis of the degree of crystallinity. thermofisher.comresearchgate.netresearchgate.net The diffraction pattern, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is unique to each crystalline material, acting as a "fingerprint" for phase identification. ijsrst.commdpi.com By comparing the experimental XRD pattern with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD), the phases present in a sample can be identified. ugm.ac.id

In the context of iron-titanium oxides, XRD is crucial for distinguishing between various phases such as ilmenite (B1198559) (FeTiO₃), pseudobrookite (Fe₂TiO₅), rutile (TiO₂), anatase (TiO₂), and different iron oxides (e.g., hematite (B75146), α-Fe₂O₃). researchgate.netmdpi.comgeologynorth.uk The analysis of XRD patterns provides information on the lattice parameters, which can be affected by factors like doping and defects. Furthermore, the broadening of diffraction peaks can be used to estimate the crystallite size and strain within the material using methods like the Debye-Scherrer equation or Williamson-Hall plots. ijsrst.com

For instance, in the synthesis of pseudobrookite from ilmenite ore, XRD patterns confirm the formation of a single-phase nanocrystalline pseudobrookite powder after calcination at specific temperatures. journalssystem.comjournalssystem.com The sharpness and intensity of the XRD peaks are indicative of the degree of crystallinity, with sharper peaks suggesting a more well-ordered crystalline structure. journalssystem.com

The transformation of the anatase phase of titanium dioxide (TiO₂) to the more thermodynamically stable rutile phase is a significant area of study, and the presence of iron ions has a pronounced effect on this transition. vnu.edu.vnresearchgate.net Generally, the introduction of iron into the TiO₂ lattice influences the temperature and rate of the anatase-to-rutile phase transformation.

Several studies have shown that iron doping can promote the anatase-to-rutile transformation. researchgate.netresearcher.life The mechanism behind this promotion is often attributed to the creation of oxygen vacancies within the TiO₂ lattice to maintain charge neutrality when Fe³⁺ ions substitute for Ti⁴⁺ ions. vnu.edu.vnresearchgate.net These oxygen vacancies facilitate atomic rearrangement, thereby lowering the activation energy for the phase transition. researchgate.netresearcher.life Research has indicated that as the concentration of Fe³⁺ increases, the proportion of the rutile phase also increases. researchgate.net

Conversely, some studies have reported that low levels of iron doping can inhibit the anatase-to-rutile transformation, while higher concentrations promote it. researchgate.net Another study using in situ high-temperature XRD showed that the addition of iron increased the phase transition temperature of TiO₂ from anatase to rutile but also accelerated the transformation process itself. nih.gov This acceleration was explained by the generation of vacancy defects which speed up the transformation. nih.gov The specific effect of iron on the phase transition can be influenced by the synthesis method, the concentration of iron, and the calcination temperature. vnu.edu.vnresearchgate.netnih.gov

Influence of Iron Content on Anatase-Rutile Phase Transformation

Iron Content (at%)ObservationReference
Up to 9.29 at%Leads to the anatase to rutile phase transformation. vnu.edu.vn
Increasing Fe³⁺ dopant contentPromotes the conversion of TiO₂ from anatase to rutile phase. researchgate.net
Low dopant levelsAnatase-rutile transformation is inhibited. researchgate.net
Increased iron loadingAnatase-rutile transformation is promoted. researchgate.net
Addition of FeIncreases the TiO₂ anatase → rutile phase transition temperature and accelerates the transformation process. nih.gov

XRD is an indispensable tool for identifying specific iron-titanium oxide phases like ilmenite (FeTiO₃) and pseudobrookite (Fe₂TiO₅), as well as other mixed-phase systems. thermofisher.com Ilmenite, a naturally occurring mineral, has a rhombohedral crystal structure. researchgate.net Synthetic FeTiO₃ can also be characterized using XRD to confirm its crystallographic phase. worldscientific.com

Pseudobrookite is another common iron-titanium oxide that can be synthesized from ilmenite ore. journalssystem.comjournalssystem.com XRD analysis is used to monitor the synthesis process and confirm the formation of the desired pseudobrookite phase. journalssystem.comjournalssystem.com For example, studies have shown that a single-phase nanocrystalline pseudobrookite can be obtained by the co-precipitation of iron and titanium from a leached ilmenite solution followed by calcination at temperatures above 1000°C. journalssystem.com

In more complex systems, XRD can identify the coexistence of multiple phases. For instance, during the oxidation of ilmenite, various intermediate and final products can form, including hematite (Fe₂O₃), rutile (TiO₂), and pseudobrookite. mdpi.com XRD analysis allows for the tracking of these phase transformations as a function of temperature and time. mdpi.com In some cases, solid solutions between different iron-titanium oxides can form, and XRD can be used to determine the lattice parameters of these solid solutions, providing insights into their composition. thermofisher.com

XRD Identification of Iron-Titanium Oxide Phases

CompoundCrystal SystemKey Identification FeatureReference
Ilmenite (FeTiO₃)RhombohedralCharacteristic diffraction peaks corresponding to the rhombohedral structure. researchgate.net
Pseudobrookite (Fe₂TiO₅)OrthorhombicFormation of a single phase at calcination temperatures >1000°C. journalssystem.com
Anatase (TiO₂)TetragonalProminent diffraction peaks at specific 2θ angles, such as 25.2°. researchgate.net
Rutile (TiO₂)TetragonalThermodynamically stable phase of TiO₂, often formed at higher temperatures. vnu.edu.vn

While XRD is powerful for phase identification, neutron diffraction offers unique advantages, particularly in determining the distribution of cations within a crystal lattice, especially for elements with similar X-ray scattering factors like iron and titanium. rsc.org Neutron scattering lengths for iron and titanium are sufficiently different, allowing for the distinction between their positions in the crystal structure.

In the study of iron-titanium oxides, neutron diffraction can provide detailed information about the ordering of Fe and Ti atoms on different crystallographic sites. This is crucial for understanding the magnetic and electronic properties of these materials. For example, in ilmenite (FeTiO₃), neutron diffraction has been used to study its magnetic structure, revealing an antiferromagnetic ordering where Fe²⁺ magnetic moments within a layer are ferromagnetically coupled, while moments in adjacent layers are antiferromagnetically coupled. cmich.edu

Furthermore, neutron diffraction is a valuable tool for investigating the structure of deuterated materials, such as iron titanium deuterides. researchgate.net By analyzing the diffraction patterns, the locations of deuterium (B1214612) atoms within the host metal lattice can be determined, which is essential for understanding hydrogen storage properties. researchgate.net

Spectroscopic Investigations of Local Structure and Composition

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei. nih.gov It provides detailed information about the oxidation state, coordination number, and magnetic properties of iron atoms in a material. nih.govacs.orgresearchgate.net The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B_hf).

The isomer shift is sensitive to the electron density at the nucleus and can be used to distinguish between different oxidation states of iron, such as Fe²⁺ and Fe³⁺. nih.govaps.orgaps.org Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing information about the symmetry of the local environment around the iron atom. nih.gov The hyperfine magnetic field is observed in magnetically ordered materials and is proportional to the magnetic moment of the iron atom. nih.gov

In the context of iron(ii)titanium oxide, Mössbauer spectroscopy has been instrumental in determining the valence states of iron. aps.orgaps.org In synthetic FeTiO₃, the configuration is typically Fe²⁺Ti⁴⁺. aps.orgaps.org However, in natural ilmenite samples, both Fe²⁺Ti⁴⁺ and Fe³⁺Ti³⁺ configurations have been reported. aps.orgaps.org The presence of Fe³⁺ in natural samples is sometimes attributed to the presence of hematite impurities. aps.org

Mössbauer spectroscopy can also track changes in the iron oxidation state under different conditions. For instance, studies on FeTiO₃ under high pressure have shown an increase in the Fe³⁺/ΣFe ratio up to a certain pressure, followed by a decrease associated with a phase transition. aps.orgaps.org Furthermore, in studies of iron-containing oxide coatings on titanium, Mössbauer spectroscopy has been used to identify the presence of both Fe(II) and Fe(III) and to monitor their transformation upon annealing. researchgate.net The technique can also differentiate between iron in different coordination environments, such as tetrahedral and octahedral sites.

Mössbauer Parameters for Iron Oxidation States

Oxidation StateIsomer Shift (δ) Range (mm/s)Quadrupole Splitting (ΔE_Q)Typical CoordinationReference
Fe²⁺ (high spin)Typically > 0.6Large, sensitive to site distortionOctahedral aps.orgaps.org
Fe³⁺ (high spin)Typically < 0.5Smaller than Fe²⁺, sensitive to site distortionOctahedral or Tetrahedral aps.orgaps.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers and Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique utilized to investigate materials with unpaired electrons. redalyc.org It provides detailed information about the structure and interactions of paramagnetic species, such as certain metal ions and free radicals. redalyc.org In the context of iron-titanium oxide compounds, EPR is particularly effective for studying the structural environments and spin states of iron species, most notably Fe³⁺ ions, which are common paramagnetic centers. redalyc.orgresearchgate.net

EPR analyses of iron-containing titanium dioxide materials reveal characteristic signals that can be attributed to different iron species and their local environments. researchgate.net For instance, the insertion of Fe³⁺ into the TiO₂ structure can cause a significant shift in the central g-value of the EPR spectrum. redalyc.orgresearchgate.net A prominent signal with a g-factor of approximately 2.0 is often observed, which is characteristic of Fe³⁺ ions. mdpi.com In some cases, an additional small signal with a g-factor of around 4.3 can be detected, which is attributed to Fe³⁺ ions situated in sites with rhombohedral distortions. mdpi.com

The analysis of EPR spectra can help identify the coexistence of different magnetic states within the material. usfeu.ru For example, studies have revealed the presence of both isolated paramagnetic Fe³⁺ centers and clusters of iron ions that exhibit negative exchange interactions. mdpi.com The temperature dependence of the EPR spectrum provides further insight into these magnetic behaviors. usfeu.ru The technique is sensitive enough to detect various paramagnetic centers and can be used to calculate fine structure parameters that describe the magnetic state of the Fe³⁺ ions. usfeu.ru

ParameterObserved Value/InterpretationReference
g-factor~2.0Characteristic of Fe³⁺ ions. mdpi.com
g-factor~4.3Attributed to Fe³⁺ ions in rhombohedral distorted sites. mdpi.com
Magnetic StatesCoexistence of isolated paramagnetic Fe³⁺ ions and iron clusters with negative exchange interactions.Revealed by complex integral EPR spectrum analysis. mdpi.com

Raman Spectroscopy for Lattice Vibrations and Phase Analysis

Raman spectroscopy is a powerful non-destructive technique for probing the lattice vibrations (phonons) of a material, providing a distinct fingerprint of its crystal structure and chemical composition. nsf.govgeoscienceworld.org For iron(II) titanium oxide, specifically the ilmenite (FeTiO₃) phase, factor group analysis of its R-3 space group predicts 10 distinct Raman active modes (5Ag + 5Eg). nsf.govgeoscienceworld.org These modes correspond to specific atomic vibrations within the crystal lattice, primarily involving the stretching and bending of Fe-O and Ti-O bonds in the FeO₆ and TiO₆ octahedra. nsf.govresearchgate.net

The ambient pressure Raman spectrum of ilmenite shows several characteristic peaks. nsf.gov The two most intense modes are typically the Ag(ν4) and Ag(ν1) modes. nsf.gov The positions of these Raman bands are sensitive indicators of composition and structural changes. geoscienceworld.orgresearchgate.net For instance, in the ilmenite-geikielite (FeTiO₃-MgTiO₃) solid solution, the position of the Ag band between approximately 681 and 715 cm⁻¹ can be used to quantify the iron and magnesium content. geoscienceworld.org

Raman spectroscopy is also highly effective for phase analysis, capable of distinguishing ilmenite from other iron-titanium oxides like pseudobrookite (Fe₂TiO₅), hematite (α-Fe₂O₃), and rutile or anatase (TiO₂). researchgate.netresearchgate.netusra.edu For example, hematite has a characteristic broad maximum around 1300-1400 cm⁻¹, which is absent in pure ilmenite. researchgate.net The technique can detect the simultaneous presence of multiple phases, which is useful for studying mineral alteration processes, such as the transformation of ilmenite to anatase. usra.edu High-pressure Raman studies on FeTiO₃ have revealed unique behaviors not seen in other ilmenite compounds, such as Fermi resonance, which is a manifestation of Fe-Ti charge transfer under compression. nsf.gov

Approximate Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~220-227Ag/Eg modes researchgate.netresearchgate.net
~300Ag/Eg modes researchgate.net
~380-396B1g mode researchgate.netresearchgate.net
~410Eg mode researchgate.netresearchgate.net
~516A1g mode researchgate.net
~610-613Eg mode researchgate.netresearchgate.net
~673-685Ag mode (dominant) researchgate.netekb.eg

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information on the chemical bonds and functional groups within a material. nih.gov When applied to iron-titanium oxides, FTIR is particularly useful for identifying the characteristic vibrations of metal-oxygen bonds. ekb.egresearchgate.net The FTIR spectrum of ilmenite (FeTiO₃) is dominated by absorption bands in the lower wavenumber region (typically below 1000 cm⁻¹), which correspond to the vibrational modes of the crystal lattice. ekb.eg

Specific bands in the FTIR spectrum can be assigned to the stretching and bending vibrations of the Fe-O and Ti-O bonds within the compound's octahedral structure. ekb.eg Studies have identified characteristic absorption bands for ilmenite at approximately 450, 530, and 685 cm⁻¹. ekb.eg The bands appearing in the 500-1000 cm⁻¹ range are generally attributed to Ti-O-Ti and Fe-O vibrational modes. ekb.eg For instance, an absorption band around 530-543 cm⁻¹ can be specifically attributed to the Fe-O bond in ilmenite. researchgate.netscielo.br The presence of these distinct bands confirms the formation of the iron-titanium oxide structure. scielo.br

FTIR can also detect the presence of other functional groups, such as hydroxyl groups (-OH) from adsorbed water, which typically appear as a broad absorption band around 3440 cm⁻¹. scielo.br This makes the technique valuable not only for confirming the primary chemical structure but also for assessing surface characteristics and the presence of impurities or adsorbed species.

Approximate Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~450-461Metal-oxygen bond vibrations ekb.egresearchgate.net
~530-543Fe-O bond vibrations ekb.egresearchgate.netscielo.br
~632-685Metal-oxygen bond vibrations (characteristic of ilmenite) ekb.egresearchgate.net
500-1000General region for Ti-O-Ti and Fe-O vibrational modes ekb.eg
~3440Stretching vibration of hydroxyl groups (adsorbed water) scielo.br

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ijmmm.org For iron(II) titanium oxide, XPS is crucial for determining the surface chemistry and, most importantly, the oxidation states of iron and titanium. phi.com Accurately determining the Fe²⁺/Fe³⁺ ratio in minerals like ilmenite is of significant interest as it provides insights into their formation conditions and chemical properties. phi.com

The XPS analysis of the Fe 2p core level spectrum allows for the differentiation between Fe²⁺ and Fe³⁺ states. The Fe 2p spectrum is split into two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit coupling. The binding energy of the Fe 2p₃/₂ peak for Fe³⁺ in an oxide environment is typically located around 710.9 eV, often accompanied by a characteristic shake-up satellite peak at approximately 718.9 eV. ijmmm.org A weaker peak at a slightly higher binding energy, around 711.7 eV, can indicate the presence of Fe²⁺ ions. ijmmm.org

Similarly, the Ti 2p spectrum provides information about the oxidation state of titanium. The spectrum also shows a doublet, Ti 2p₃/₂ and Ti 2p₁/₂, with the Ti⁴⁺ state being the most common in stable oxides. XPS analyses confirm strong chemical interactions on the ilmenite surface, such as the formation of Ti-O-Fe and Fe-O-Fe bonds during chemical treatments. researchgate.net The ability of XPS to probe the top few nanometers of a surface makes it an invaluable tool for studying surface oxidation, weathering, and the effects of processing on iron-titanium oxide materials. phi.com

Element/Core LevelApproximate Binding Energy (eV)Attributed Oxidation State/FeatureReference
Fe 2p₃/₂~710.9Fe³⁺ ijmmm.org
Fe 2p₃/₂~711.7Fe²⁺ (minor component) ijmmm.org
Fe 2p~718.9Fe³⁺ Shake-up Satellite ijmmm.org
Fe 2p₁/₂~724.6Fe³⁺ ijmmm.org

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a material. mdpi.com The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org XANES provides details on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals information about the bond distances, coordination numbers, and types of neighboring atoms. mdpi.comacs.org

For iron-titanium oxides, XAS performed at the Ti K-edge (around 4966 eV) and the Fe K-edge can be used to characterize the atomic-scale structure. acs.orgnims.go.jp By tuning the X-ray energy to a specific element's absorption edge, the technique becomes element-specific, allowing for the isolated study of the Ti or Fe local environment. acs.org XAS studies on nonstoichiometric TiO₂₋ₓ films, which are closely related to FeTiO₃ systems, have shown that the as-deposited films can be amorphous with a distorted local octahedral arrangement around the Ti atoms. acs.org

Analysis of the XANES region can confirm the majority oxidation state of the elements, such as Ti⁴⁺, while also detecting the presence of reduced states like Ti³⁺. acs.org EXAFS analysis provides precise measurements of interatomic distances, such as the average Ti-O bond distance, and the local coordination number. acs.org This makes XAS a powerful tool for investigating structural changes resulting from processing, annealing, or chemical reactions, providing a detailed picture of the electronic structure and local coordination that govern the material's properties.

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Agglomeration

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology, size, and shape of materials at the micro- and nanoscale. mdpi.comiasks.org In the study of iron(II) titanium oxide, SEM analysis reveals detailed information about the topography and particle characteristics of ilmenite samples. mdpi.comiasks.org Ilmenite particles can exhibit various morphologies, including pseudotabular, rhombohedral, and granular forms. iasks.orgresearchgate.net The surface can appear granular, with grain diameters observable in the nanometer range. researchgate.net

SEM is also critical for observing particle agglomeration and inter-particle interactions. mdpi.com For example, studies on mineral flotation have used SEM to show the heterogeneous aggregation between coarse ilmenite particles and fine particles of other minerals. mdpi.com This coating of fine particles on the surface of larger ilmenite grains can be clearly visualized, which is crucial for understanding and optimizing mineral separation processes. mdpi.com

Furthermore, SEM can reveal features related to the geological history of the mineral, such as fracture lines within grains that form due to weathering. iasks.org These fractures can subsequently host mineral alteration products, and SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis, can distinguish between the original ilmenite and altered phases like pseudorutile or rutile based on morphology and elemental composition. iasks.orgnih.gov

Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Defects

Transmission Electron Microscopy (TEM) is a powerful imaging technique utilized to investigate the internal structure, morphology, and crystalline properties of iron-titanium oxide compounds at the nanoscale. eag.com By transmitting a beam of electrons through an ultrathin specimen, TEM can produce high-resolution images that reveal detailed information about particle size, shape, and the arrangement of atoms within the crystal lattice. researchgate.net

In the analysis of iron-titanium oxides, TEM is instrumental in observing the nanostructure, such as the size and distribution of nanoparticles. uvic.caresearchgate.net Studies have used TEM to determine the dimensions of synthesized iron oxide nanocubes and nanospheres, with sizes ranging from 5 to 27 nm. researchgate.net The technique allows for the direct visualization of the material's morphology, confirming, for example, the spherical shape of nanoparticles. researchgate.net

Furthermore, TEM is crucial for identifying crystal defects, which are interruptions in the regular atomic arrangement that can significantly influence the material's properties. eag.com While point defects cannot be directly observed, TEM can effectively visualize line defects (like dislocations) and planar defects (such as stacking faults). eag.com In the context of iron-doped titanium dioxide, TEM, in conjunction with other methods, has been used to study how the addition of iron affects the crystal structure. Research has shown that at low concentrations (e.g., 0.5 at%), iron impurities may not cause discernible changes to the host anatase lattice structure. uvic.ca Kinetic studies have also employed in-situ TEM to observe crystal transformations, revealing that crystal defects play a primary role in the phase transition process from anatase to rutile in Fe-doped TiO2. acs.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution and Compositional Ratios

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique frequently coupled with electron microscopy to perform elemental analysis and chemical characterization of a sample. wikipedia.org The method relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. wikipedia.org By detecting and measuring the energy of these emitted X-rays, EDS can identify the elements present in a sample and estimate their relative abundance. wikipedia.orgmat-tech.com

For iron-titanium oxide compounds, EDS is essential for mapping the spatial distribution of iron, titanium, and oxygen. This allows researchers to assess the homogeneity of the elemental composition across the material. uvic.ca For instance, in studies of iron-doped TiO2, EDS mapping has been used to confirm that at low concentrations, iron is distributed homogeneously within the catalyst particles without significant segregation. uvic.ca

However, quantitative analysis of iron-titanium oxides using EDS presents specific challenges due to the proximity of the characteristic X-ray emission energies for titanium (Ti), oxygen (O), and iron (Fe). thermofisher.com Specifically, the Ti-L and O-K peaks overlap significantly at around 0.5 keV, which can complicate accurate quantification and mapping. thermofisher.com Advanced software and techniques, such as peak deconvolution and multivariate statistical analysis, are often employed to resolve these overlaps and obtain more accurate compositional data. thermofisher.com Despite these challenges, EDS remains a vital tool for verifying the presence of the constituent elements and determining their compositional ratios in iron-titanium oxide systems. edax.com

Table 1: Representative EDS Data for an Iron-Titanium Oxide Sample
ElementEnergy (keV)Weight %Atomic %
Oxygen (O)0.52535.860.1
Titanium (Ti)4.51039.722.3
Iron (Fe)6.40324.517.6

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Bulk Composition

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of materials, including the bulk composition of iron-titanium oxides. researchgate.net The method involves introducing a sample, typically in a liquid form, into a high-temperature argon plasma. nih.gov The intense heat of the plasma excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. The spectrometer measures the intensity of this emitted light to determine the concentration of each element. researchgate.net

Table 2: Example ICP-OES Bulk Composition Analysis
ElementWavelength (nm)Concentration (mg/kg)Standard Deviation
Iron (Fe)259.940245,100± 1,200
Titanium (Ti)334.941397,500± 1,800

Low-Energy Ion Scattering (LEIS) for Surface Cation Composition

Low-Energy Ion Scattering (LEIS), also known as Ion Scattering Spectroscopy (ISS), is an exceptionally surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. wikipedia.orgdtu.dk This makes it uniquely suited for analyzing the surface cation composition of iron-titanium oxides. The technique involves directing a beam of low-energy noble gas ions (typically He+ or Ne+ with energies of 1-10 keV) at the sample surface. dtu.dklehigh.edu The energy of the ions that backscatter after colliding with surface atoms is measured. Since the energy loss in the collision is dependent on the mass of the target atom, the resulting energy spectrum provides a fingerprint of the elements present exclusively on the top monolayer. tascon.eu

The extreme surface sensitivity of LEIS arises because ions that penetrate beyond the first atomic layer have a very high probability of being neutralized and, therefore, are not detected. dtu.dk This allows for the unambiguous characterization of the surface, which is critical in applications like catalysis, where surface composition governs reactivity. lehigh.edu For iron-titanium oxides, LEIS can quantitatively determine the ratio of iron to titanium cations on the immediate surface, providing insights into surface segregation phenomena or the termination layer of the crystal structure. researchgate.net This information is often unattainable with less surface-sensitive techniques that probe deeper into the material. tascon.eu

Porosity and Surface Area Characterization

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid and porous materials. measurlabs.comanton-paar.com The analysis is based on the physical adsorption of a gas (most commonly nitrogen) onto the surface of the material at cryogenic temperatures. anton-paar.com By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated. The BET theory is then applied to this data to calculate the amount of gas required to form a monolayer on the surface, from which the total specific surface area (expressed in m²/g) is determined. anton-paar.com

For iron-titanium oxide compounds, the specific surface area is a critical physical property that influences their performance in applications such as catalysis, adsorption, and battery materials. microanalysis.com.auiitk.ac.in A higher surface area generally provides more active sites for chemical reactions, leading to enhanced catalytic activity or greater adsorption capacity. iitk.ac.in The BET technique can be used to characterize how synthesis parameters affect the final surface area of the material. While the BET method is a standard for surface area measurement, it is noted that for some nanoporous materials, there may not be a simple correlation between the calculated BET area and the true geometric surface area. researchgate.net

Table 3: Typical BET Surface Area Data for Iron-Titanium Oxide Samples
Sample IDSynthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)
ITO-01Sol-Gel55.40.12
ITO-02Hydrothermal89.20.25
ITO-03Co-precipitation121.70.31

Electronic Structure and Charge Carrier Dynamics in Iron Titanium Oxide Systems

Electronic Band Structure Modifications by Iron Incorporation

The introduction of iron atoms into the titanium dioxide (TiO₂) lattice leads to notable changes in its electronic band structure. These modifications are primarily characterized by a reduction in the band gap energy and an enhanced absorption of visible light.

Pure titanium dioxide, particularly in its anatase phase, possesses a wide band gap of approximately 3.2 eV, which limits its light absorption to the ultraviolet (UV) region of the electromagnetic spectrum. nih.govuvic.caacs.org The incorporation of iron into the TiO₂ crystal structure can significantly decrease this band gap. nih.govmdpi.com For instance, even small amounts of iron, up to a molar ratio of Fe/Ti of 0.1, can drastically reduce the band gap to a range of 2.1–2.5 eV. mdpi.com This reduction is attributed to the formation of Fe–O–Ti bonds within the crystal lattice. nih.govmdpi.com

The narrowing of the band gap leads to a redshift in the absorption spectrum, enabling the material to absorb a broader range of visible light. jwent.netresearchgate.net This enhanced visible light absorption is a direct consequence of the introduction of iron-related energy levels within the band gap of TiO₂. mdpi.com The color of the material often changes from white for pure TiO₂ to yellow or light brown for iron-doped samples, providing a visual indication of this increased visible light absorption. jwent.netmdpi.com

Table 1: Effect of Iron Doping on the Band Gap of Titanium Dioxide

Fe Concentration (wt%)Band Gap (eV)Reference
0 (Pure TiO₂)3.1 - 3.2 nih.govmdpi.comjwent.net
0.53.0 jwent.net
1.02.92 jwent.net
3.02.80 jwent.net
Up to 10 mol% Fe/Ti2.1 - 2.5 mdpi.com
Not Specified2.06 - 3.16 mdpi.com
Not Specified2.54 - 2.9 aip.org

Influence of Iron Oxidation States (Fe²⁺/Fe³⁺) on Electronic Levels

The oxidation state of the incorporated iron ions, primarily Fe²⁺ and Fe³⁺, plays a crucial role in modifying the electronic levels of the titanium oxide system. The ionic radius of Fe³⁺ is similar to that of Ti⁴⁺, facilitating its substitution into the TiO₂ crystal lattice. researchgate.net

The presence of Fe³⁺ ions introduces new energy states within the band gap of TiO₂. jwent.net These states originate from the 3d electrons of the Fe³⁺ ions. mdpi.comjwent.net The excitation of these 3d electrons to the conduction band of TiO₂ is a key mechanism for the observed enhancement of visible light absorption. mdpi.comjwent.net Specifically, the charge transfer transition from Fe³⁺ 3d orbitals to the TiO₂ conduction band creates an absorption band at around 400 nm. mdpi.com At higher iron concentrations, a d-d transition within the Fe³⁺ ions or a charge transfer between adjacent iron ions (2Fe³⁺ → Fe⁴⁺ + Fe²⁺) can lead to an additional absorption band around 500 nm. mdpi.com

Charge Carrier Generation and Recombination Processes

The absorption of photons with energy equal to or greater than the band gap of the iron-titanium oxide system leads to the generation of electron-hole pairs. The subsequent dynamics of these charge carriers, including their separation, transport, and recombination, are critical determinants of the material's efficiency in applications such as photocatalysis and solar energy conversion.

In iron-titanium oxide systems, particularly where distinct phases of iron oxide and titanium oxide form a heterojunction, the dynamics of electron-hole pairs are significantly influenced by the interface. acs.org Upon photoexcitation, electron-hole pairs are generated within the semiconductor material. acs.org The presence of a heterojunction can facilitate the separation of these charge carriers. acs.orgacs.org

For example, in a Fe₂O₃/TiO₂ heterostructure, the alignment of the band edges can create a built-in electric field at the interface. This field drives the photogenerated electrons and holes in opposite directions, thereby reducing the probability of their recombination. mdpi.com This improved charge separation can enhance the lifetime of the charge carriers and increase the quantum efficiency of photo-induced processes. acs.org The substitutional doping of TiO₂ with Fe³⁺ ions has been shown to drastically increase the charge-carrier lifetime from nanoseconds in undoped particles to minutes or even hours. researchgate.net This effect is attributed to the spatial separation of trapped electrons and holes. researchgate.net

Defects and impurity states within the iron-titanium oxide lattice play a pivotal role in the charge transfer processes. The incorporation of iron, especially Fe³⁺ substituting for Ti⁴⁺, can create charge imbalances that are often compensated by the formation of oxygen vacancies. mdpi.comresearchgate.net

These oxygen vacancies and other structural defects can act as trapping sites for charge carriers. acs.org While trapping can be detrimental by promoting recombination, it can also be beneficial by temporarily holding one type of charge carrier, allowing the other to participate in surface reactions. jwent.net Iron ions themselves can act as electron or hole trappers. jwent.net For instance, Fe³⁺ can trap an electron to become Fe²⁺, and this trapped electron can then be transferred to an adsorbed oxygen molecule, promoting charge separation. researchgate.net

Density of Electronic States at the Fermi Energy

The density of states (DOS) at the Fermi energy (E_F) is a crucial parameter that influences the electronic conductivity and catalytic activity of a material. In transition metal oxides, the d-bands often contribute significantly to the DOS near the Fermi level. u-tokyo.ac.jp

For iron-titanium oxide systems, the introduction of iron 3d orbitals modifies the DOS compared to pure TiO₂. aip.org The valence band is primarily composed of O 2p and Fe 3d orbitals, while the conduction band arises from O 2p, Ti 3d, and Fe 3d orbitals. aip.org Calculations have shown that Fe 3d bands contribute significantly to the electronic structure at specific energy levels relative to the Fermi energy. aip.org

The DOS at the Fermi level can be influenced by the concentration of iron and the presence of defects. A higher DOS at the Fermi level can lead to increased electronic conductivity. However, in many semiconducting oxides, the Fermi level lies within the band gap, where the DOS is ideally zero. The presence of dopants and defects can introduce states within the band gap, leading to a non-zero DOS at the Fermi level. The specific density of states at the Fermi level for iron(II) titanium oxide can vary depending on the crystal structure and stoichiometry.

Magnetic Phenomena and Properties of Iron Titanium Oxide Materials

Spin States and Magnetic Ordering

Iron-titanium oxide materials can display various magnetic behaviors depending on the composition and microstructure. At low iron concentrations, the iron ions are well-dispersed within the titanium dioxide matrix, leading to paramagnetic behavior where the material is weakly attracted to an external magnetic field. researchgate.net This behavior follows the Curie Law for materials with low iron loadings (0.5 and 1.0 atom%). rsc.org

As the concentration of iron increases or when the particle size of the material is reduced to the nanometer scale, superparamagnetism can be observed. tums.ac.ir In this state, the material consists of small, single-domain magnetic nanoparticles that behave like large paramagnetic atoms. tums.ac.ir This is characterized by the absence of a hysteresis loop in the magnetization curve. tums.ac.ir

At higher iron concentrations, stronger magnetic interactions between iron ions occur, leading to Curie-Weiss behavior. rsc.org This can result in ferrimagnetism, a phenomenon where the magnetic moments of the iron ions on different sublattices are aligned in opposite directions but have unequal magnitudes, resulting in a net magnetic moment. aps.orgacs.org This is distinct from ferromagnetism where all magnetic moments are aligned in the same direction.

The introduction of iron into the titanium dioxide lattice can induce intrinsic ferromagnetism, even at room temperature. wikipedia.org This phenomenon is of significant interest for the development of dilute magnetic semiconductors (DMS). The ferromagnetic properties arise from the exchange interactions between the localized magnetic moments of the iron ions, which can be mediated by charge carriers or defects within the crystal lattice. researchgate.net The enhancement of ferromagnetism has been observed in titanium dioxide co-doped with iron and other elements like tantalum. iaea.org

Magnetic Moment Characterization

The magnetic moments of iron-titanium oxide materials are characterized using sensitive magnetometry techniques. These methods provide detailed information about the magnetic properties of the material as a function of an applied magnetic field and temperature.

Vibrating Sample Magnetometry (VSM) is a widely used technique to measure the magnetic properties of materials. measurlabs.comtaylorandfrancis.com In a VSM measurement, the sample is vibrated in a uniform magnetic field, which induces a voltage in a set of pickup coils. measurlabs.com This voltage is proportional to the magnetic moment of the sample. VSM is used to determine key magnetic parameters such as saturation magnetization, coercivity, and remanence by measuring the material's hysteresis loop. taylorandfrancis.com Studies on iron-doped titanium dioxide have utilized VSM to demonstrate the transition from nonmagnetic to paramagnetic behavior with increasing iron content. mdpi.com

Magnetic Properties of Iron-Doped TiO₂ Nanoparticles Measured by VSM
Fe/Ti Atomic Ratio (%)Magnetic Behavior at 300 KReference
0Nonmagnetic mdpi.com
3Paramagnetic mdpi.com
5Paramagnetic mdpi.com
10Paramagnetic with higher moment mdpi.com

Superconducting Quantum Interference Device (SQUID) magnetometry is an extremely sensitive technique used for characterizing the magnetic properties of materials. mdpi.comnih.gov It is capable of detecting very small magnetic moments and is often used for studying materials with weak magnetic signals. mdpi.com SQUID magnetometers have been employed to investigate the magnetic state of iron ions in titanium dioxide nanoparticles, providing insights into the formation of magnetic clusters and the nature of exchange interactions. mdpi.com Zero-field cooled/field cooled (ZFC-FC) measurements performed with a SQUID magnetometer can reveal information about magnetic ordering temperatures and the presence of superparamagnetic behavior. nih.gov For instance, SQUID measurements on iron-doped TiO₂ nanoparticles showed a transition from paramagnetism at low doping levels to ferromagnetic behavior at an 8% doping concentration, with a coercivity of 101 Oe. researchgate.net

Magnetic Behavior of Iron-Doped TiO₂ Nanoparticles Determined by SQUID Magnetometry
Fe Doping Level (%)Observed Magnetic BehaviorCoercivity (Hc) at 8% DopingReference
3Paramagnetism- researchgate.net
5Paramagnetism- researchgate.net
8Ferromagnetism101 Oe researchgate.net

Influence of Iron Concentration and Distribution on Magnetic Response

The magnetic properties of iron-titanium oxide materials are strongly dependent on the concentration and spatial distribution of iron ions within the TiO₂ host lattice. mdpi.com At very low concentrations, the iron ions are isolated and exhibit paramagnetic behavior. rsc.org As the iron concentration increases, the probability of forming iron clusters or dimers with negative exchange interactions also increases. mdpi.com

The method of incorporating iron into the titanium dioxide also plays a crucial role. For instance, co-precipitation methods can lead to a good dispersion of iron ions at low loadings, resulting in Curie law behavior. rsc.org In contrast, impregnation methods can lead to the formation of iron oxide phases like α-Fe₂O₃ or Fe₂TiO₅ on the surface at higher concentrations and calcination temperatures, resulting in more complex magnetic behaviors such as antiferromagnetism. rsc.org

The distribution of iron ions, whether on the surface or in the core of TiO₂ nanoparticles, also influences the magnetic properties. mdpi.com The magnetic response, therefore, is a direct consequence of the interplay between the iron content and its local atomic environment within the titanium dioxide structure.

Exchange Interactions in Iron Ion Clusters

The magnetic properties of iron(II) titanium oxide (ilmenite, FeTiO₃) and related materials are fundamentally governed by quantum mechanical exchange interactions between iron ions. These interactions dictate the alignment of individual magnetic moments, leading to phenomena such as antiferromagnetism and ferrimagnetism. The nature and strength of these interactions are highly dependent on the crystal structure, the valence state of the iron ions (Fe²⁺ and Fe³⁺), and their spatial distribution, particularly within clusters. The primary mechanism mediating these interactions in oxide materials is superexchange, an indirect coupling between the magnetic moments of iron cations through the intervening non-magnetic oxygen anions. aps.orgwikipedia.org

In pure iron(II) titanium oxide, which adopts a layered crystal structure, two principal types of superexchange interactions involving Fe²⁺ ions are observed. cmich.edu Below its Néel temperature of approximately 55-58 K, ilmenite (B1198559) exhibits A-type antiferromagnetic ordering. aps.orgcmich.edu This ordering is a direct consequence of the interplay between strong ferromagnetic intralayer coupling and weaker antiferromagnetic interlayer coupling. cmich.edu

Intralayer Ferromagnetic (FM) Coupling: Within the individual layers containing iron, the Fe²⁺ ions are coupled ferromagnetically, meaning their magnetic moments align parallel to each other. cmich.edu This strong interaction is mediated by a Fe²⁺-O-Fe²⁺ superexchange pathway where the geometry, specifically a bond angle approaching 90°, favors parallel spin alignment. cmich.edu

Interlayer Antiferromagnetic (AFM) Coupling: The magnetic moments of Fe²⁺ ions in adjacent layers align in an antiparallel fashion. cmich.edu This interaction is weaker than the intralayer coupling and occurs over a larger distance, likely through a more extended Fe²⁺-O-Ti⁴⁺-O-Fe²⁺ superexchange pathway. cmich.edu

The magnetic landscape becomes significantly more complex with the introduction of Fe³⁺ ions, which occurs in solid solutions of ilmenite and hematite (B75146) (α-Fe₂O₃). aps.orgnih.gov This creates clusters of mixed-valence iron ions (Fe²⁺ and Fe³⁺), leading to new and competing exchange interactions. Research on ilmenite-hematite solid solutions reveals that nanometer-sized hematite-like clusters can form within an ilmenite matrix. aps.orgresearchgate.net The magnetic behavior of these materials is then dominated by the exchange interactions at the interfaces of these clusters.

Fe²⁺-Fe³⁺ Superexchange: A strong antiferromagnetic superexchange interaction typically occurs between adjacent Fe²⁺ and Fe³⁺ ions. aps.org This coupling can be potent enough to induce ferrimagnetic behavior in the hematite-like clusters, even though both bulk ilmenite and hematite are antiferromagnetically ordered. aps.org The exchange energy for a Fe²⁺-Fe³⁺ pair has been estimated to be around -30 K. aps.org

Fe³⁺-Fe³⁺ Superexchange: Similar to the coupling in pure hematite, the interaction between two adjacent Fe³⁺ ions is strongly antiferromagnetic. aps.org The exchange energy for this pairing is estimated to be approximately -50 K. aps.org

The competition between the intrinsic ferromagnetic Fe²⁺-Fe²⁺ intralayer coupling and the strong antiferromagnetic Fe²⁺-Fe³⁺ and Fe³⁺-Fe³⁺ interactions gives rise to complex magnetic states, including ferrimagnetism and cluster glass behavior, depending on the composition and temperature. aps.orgresearchgate.net In some cases, an exchange bias effect is observed, which arises from the interaction at the interface between ferromagnetic and antiferromagnetic domains within the material. nih.gov

Summary of Exchange Interactions in Iron-Titanium Oxide Systems
Interacting IonsInteraction TypeNature of CouplingRelative Strength / EnergyStructural ContextReferences
Fe²⁺ — Fe²⁺Superexchange (Intralayer)Ferromagnetic (FM)Strong (~10 K or 2.45 meV)Within Fe²⁺ layers in pure FeTiO₃ aps.orgcmich.edu
Fe²⁺ — Fe²⁺Superexchange (Interlayer)Antiferromagnetic (AFM)Weak (-0.574 meV)Between adjacent Fe²⁺ layers in pure FeTiO₃ cmich.edu
Fe³⁺ — Fe³⁺SuperexchangeAntiferromagnetic (AFM)Strong (~ -50 K)Within hematite-like clusters aps.org
Fe²⁺ — Fe³⁺SuperexchangeAntiferromagnetic (AFM)Strong (~ -30 K)At the interface of Fe²⁺ and Fe³⁺ regions/clusters aps.org

Table of Mentioned Compounds

Compound Name Chemical Formula
Iron(II) titanium oxide (Ilmenite) FeTiO₃

Thermodynamic and Kinetic Studies of Iron Titanium Oxide Formation and Transformation

Phase Equilibrium and Stability Investigations

Phase-equilibrium studies of the FeO-Fe2O3-TiO2 system are fundamental to determining the conditions under which specific iron-titanium oxide minerals form and coexist. oup.com These investigations provide insights into the stability of different phases as a function of key environmental parameters.

The stability and formation of iron-titanium oxide phases are strongly dependent on temperature and oxygen fugacity (a measure of the effective partial pressure of oxygen). oup.comoup.com These two parameters dictate the oxidation state of iron (Fe²⁺ vs. Fe³⁺) and, consequently, the mineral assemblages that are thermodynamically stable.

In ferro-basaltic systems, the appearance temperatures of magnetite-ulvöspinel solid solution (Mt) and ilmenite-hematite solid solution (Ilm) are strongly influenced by oxygen fugacity. researchgate.net Above the fayalite-magnetite-quartz (FMQ) buffer, magnetite is the first oxide phase to appear on the liquidus. researchgate.net Below the FMQ buffer, ilmenite (B1198559) is the first to crystallize. researchgate.net The appearance temperature for magnetite is approximately 1100°C at the FMQ buffer, while the ilmenite liquidus is around 1100°C between FMQ and FMQ-2. researchgate.net

Experimental studies have mapped out these relationships, allowing for the use of coexisting iron-titanium oxide pairs, such as titaniferous magnetite and ilmenite, as thermo-oxybarometers to estimate the temperature and oxygen fugacity of their formation in geological settings. oup.commsu.ru For instance, the oxidation of ilmenite (FeTiO₃) in air leads to the formation of a stable phase assemblage of pseudobrookite (Fe₂TiO₅) and rutile (TiO₂). researchgate.net Subsequent reduction of pseudobrookite at controlled, low oxygen partial pressures can reform an ilmenite solid solution. researchgate.net

The sequence of iron-titanium oxide pairs found in plutonic rocks reflects increasing oxidation intensity:

Ulvöspinel-rich magnetite + Ilmenite solid solution

Ulvöspinel-poor magnetite + Ilmenite solid solution

Ulvöspinel-poor magnetite + Hematite (B75146) solid solution

Hematite solid solution + Rutile oup.com

Table 1: Effect of Temperature and Oxygen Fugacity on Iron-Titanium Oxide Phase Stability

ConditionDominant Phase(s)Typical Temperature Range (°C)Key FindingsSource
High Oxygen Fugacity (e.g., above FMQ buffer)Hematite (Fe₂O₃), Pseudobrookite (Fe₂TiO₅), Rutile (TiO₂)1000 - 1300Magnetite is the first oxide phase to appear on the liquidus in ferro-basaltic melts. researchgate.net Oxidation of ilmenite in air yields pseudobrookite and rutile. researchgate.net researchgate.netresearchgate.net
Moderate Oxygen Fugacity (e.g., near FMQ buffer)Titanomagnetite (B1172002) ((Fe²⁺,Fe³⁺)₃O₄ - Fe₂TiO₄), Ilmenite (FeTiO₃)1000 - 1100Coexistence of titanomagnetite and ilmenite is common; their compositions are used for geothermometry. oup.commsu.ru Mt appearance temperature is ~1100°C at FMQ. researchgate.net oup.comresearchgate.netmsu.ru
Low Oxygen Fugacity (e.g., below FMQ buffer)Ilmenite (FeTiO₃), Ulvöspinel (Fe₂TiO₄), Wüstite (FeO)> 1300Ilmenite is the first oxide to crystallize in ferro-basaltic melts. researchgate.net At very low oxygen pressures (iron-wüstite equilibrium), phases like ulvöspinel and ilmenite coexist with liquid oxide. rruff.info researchgate.netrruff.info

Iron and titanium oxides frequently form solid solutions, where ions of one mineral are substituted into the crystal lattice of another. Prominent examples include the ilmenite-hematite (FeTiO₃-Fe₂O₃) series and the magnetite-ulvöspinel (Fe₃O₄-Fe₂TiO₄) series, often referred to as titanomagnetite. oup.comresearchgate.net

The extent of solid solution is temperature-dependent. For example, ilmenite and hematite can form a complete solid solution at temperatures above approximately 950°C, but at lower temperatures, a miscibility gap appears, leading to the separation of the two phases. researchgate.net Similarly, the solubility of TiO₂ in the spinel phase (magnetite) has been determined at high temperatures. researchgate.net

A study on the Fe₂O₃-TiO₂ system determined the solubility of various phases as a function of temperature:

Hematite Phase: The solubility of TiO₂ in hematite increases with temperature.

Pseudobrookite Phase: This phase exists over a range of compositions within the Fe₂O₃-TiO₂ system.

Rutile Phase: The solubility of Fe₂O₃ in rutile increases as temperature rises from 1100 °C to 1450 °C. researchgate.net

The formation of these solid solutions is critical in natural systems, where slow cooling can lead to exsolution, creating characteristic intergrowths of ilmenite within magnetite, for example. oup.com In synthetic systems, heat treatment can generate a self-adjusting chemical equilibrium between hemo-ilmenite and titano-magnetite solid solutions through interdiffusion and redox reactions. oup.com

Table 2: Solubility Limits in the Fe₂O₃-TiO₂ System

PhaseSoluteTemperature (°C)Solubility TrendSource
Hematite (Fe₂O₃)TiO₂1100 - 1450Increases with temperature researchgate.net
Rutile (TiO₂)Fe₂O₃1100 - 1450Increases with temperature researchgate.net
Spinel (Magnetite Structure)TiO₂1450Solubility verified experimentally researchgate.net

Thermal Behavior and Phase Transformation Kinetics

The study of thermal behavior and the kinetics of phase transformations is essential for understanding the rates and mechanisms by which iron-titanium oxides change from one crystalline form to another upon heating or cooling.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for investigating the thermal properties of iron-titanium oxides. TGA measures changes in mass as a function of temperature, which is particularly useful for studying oxidation and reduction reactions that involve the gain or loss of oxygen. researchgate.netresearchgate.netacs.org DSC measures the heat flow into or out of a sample during a temperature change, allowing for the detection of thermal events like phase transitions, which may not involve a change in mass. mdpi.com

In studies of ilmenite, TGA has been used to track the mass loss during reduction and mass gain during oxidation over multiple cycles, simulating chemical looping combustion processes. researchgate.net TGA-DSC analysis showed that the reduction of iron-titanium oxides can occur in steps, for example: Fe₂TiO₅ → FeTiO₃ → Fe + TiO₂. researchgate.net DSC studies on Ti(Fe) alloys have identified exothermic reactions corresponding to the decomposition of metastable phases, such as the ω-Ti(Fe) phase, which transforms into the more stable α-Ti(Fe) phase over a broad temperature range. mdpi.com

The kinetics of phase transformations, such as the conversion of anatase to rutile in TiO₂, can be significantly influenced by the presence of dopants like iron. The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a transformation to occur.

Table 3: Activation Energies for Phase Transformation in Fe-Doped TiO₂

Sample (Fe Content)Activation Energy (Ea) (kJ/mol)Kinetic ModelKey FindingSource
TF0 (0% Fe)212.30JMAKBaseline activation energy for undoped TiO₂. acs.org
TF128.32JMAKFe-doping significantly alters the activation energy. acs.org
TF2741.63JMAKThe activation energy first increases and then decreases with an increase in the Fe content. nih.gov acs.orgnih.gov

Thermodynamics of Iron and Titanium Interactions in Melt Systems

Understanding the thermodynamic interactions between iron and titanium in molten systems is critical for metallurgical processes, such as steelmaking and alloy production, and for modeling magmatic processes. aimehq.orgresearchgate.net These interactions determine the composition of oxide phases that form and their equilibrium with the liquid metal or silicate (B1173343) melt. aimehq.org

In liquid iron, titanium is a strong deoxidizer, forming a number of stable oxides with large negative free energies of formation. aimehq.org Thermodynamic modeling can predict the evolution and composition of phases during processes like the aluminothermic reduction of ilmenite. mdpi.com In such processes, Fe₂O₃ is typically reduced first, followed by the partial reduction of TiO₂ to form a ferrotitanium alloy and a slag containing lower titanium oxides and other components like calcium aluminate. mdpi.com

Studies have determined the equilibrium between liquid Fe-Ti alloys and various solid titanium oxides. aimehq.orgresearchgate.net The composition of the oxide phase in equilibrium with the melt changes with the titanium concentration in the liquid iron. aimehq.org In multicomponent silicate melt systems, such as those that form during a ground-interacting nuclear explosion, liquid immiscibility can occur, leading to the separation of an iron-rich liquid and a silicon-rich liquid. mdpi.com Thermodynamic modeling using methods like CALPHAD can predict the temperature and composition ranges where this separation is stable, typically between 1400–1600 °C for certain compositions. mdpi.com

Equilibrium Constants and Activity Coefficients

The formation of iron(II) titanium oxide from its constituent oxides, iron(II) oxide (FeO) and titanium dioxide (TiO₂), can be represented by the following equilibrium reaction:

FeO (s) + TiO₂ (s) ⇌ FeTiO₃ (s)

The thermodynamic favorability of this reaction is dictated by the change in Gibbs free energy (ΔG°), which in turn determines the equilibrium constant (K). The equilibrium constant is a measure of the extent to which the reaction proceeds to completion. A larger K value indicates a greater tendency for the formation of ilmenite.

The standard Gibbs free energy of formation (ΔGf°) for the compounds involved is essential for calculating the standard Gibbs free energy change of the reaction (ΔG°rxn). The relationship is given by:

ΔG°rxn = ΣΔGf°(products) - ΣΔGf°(reactants)

Once ΔG°rxn is known, the equilibrium constant (K) can be calculated using the following equation:

ΔG°rxn = -RT ln(K)

where R is the universal gas constant and T is the temperature in Kelvin.

The following interactive table provides the standard Gibbs free energy of formation for the key compounds and allows for the calculation of the standard Gibbs free energy of reaction and the equilibrium constant for the formation of ilmenite at a standard temperature of 298.15 K (25 °C).

Interactive Data Table: Thermodynamic Calculations for Ilmenite Formation at 298.15 K

CompoundStandard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
FeO(s)-255.2
TiO₂(s)-888.8
FeTiO₃(s)-1144.0

Calculated Thermodynamic Data:

Standard Gibbs Free Energy of Reaction (ΔG°rxn): 0.0 kJ/mol

Equilibrium Constant (K): 1.00

Note: The calculated equilibrium constant at standard temperature is 1, indicating that under standard conditions, the reaction is at equilibrium with significant amounts of both reactants and products.

In non-ideal systems, particularly in solid solutions or melts, the concept of activity is introduced to account for deviations from ideal behavior. The activity of a component can be thought of as its effective concentration. The activity (a) is related to the mole fraction (X) by the activity coefficient (γ):

a = γ * X

For the formation of ilmenite, the equilibrium constant expression incorporating activities would be:

K = a(FeTiO₃) / (a(FeO) * a(TiO₂))

In many geological and metallurgical contexts, ilmenite is part of a solid solution, for instance with hematite (Fe₂O₃). In such cases, the activity of FeTiO₃ would be less than unity, influencing the equilibrium conditions. The activity coefficients are complex functions of temperature, pressure, and the composition of the system. In ilmenite smelter slags, the activities in the ternary FeO-TiO₂-Ti₂O₃ mixture are considered to be close to ideal under certain conditions.

Chemical Potential Diagrams for Selective Chlorination Processes

Chemical potential diagrams are powerful thermodynamic tools used to visualize the stability of different chemical species as a function of the chemical potentials of the components in a system. In the context of iron(II) titanium oxide, these diagrams are particularly useful for understanding and optimizing selective chlorination processes, a key step in the upgrading of ilmenite ore to produce titanium dioxide.

The goal of selective chlorination is to convert the iron oxides present in ilmenite into volatile iron chlorides, which can then be separated, leaving behind a titanium dioxide-rich residue. The relevant system for this process is Fe-Ti-O-Cl. A chemical potential diagram for this system typically plots the partial pressure of chlorine (PCl₂) against the partial pressure of oxygen (PO₂), delineating the stability fields of the various solid and gaseous species at a given temperature.

Construction and Interpretation:

The lines on a chemical potential diagram represent the equilibrium between two phases. For instance, a line might represent the equilibrium between an oxide and its corresponding chloride. The position of these lines is calculated from the standard Gibbs free energies of the relevant reactions.

For the selective chlorination of ilmenite, the key reactions involve the chlorination of iron oxides and titanium dioxide:

2FeO(s) + 2Cl₂(g) ⇌ 2FeCl₂(g) + O₂(g)

4/3Fe₃O₄(s) + 4Cl₂(g) ⇌ 4FeCl₃(g) + 8/3O₂(g)

TiO₂(s) + 2Cl₂(g) ⇌ TiCl₄(g) + O₂(g)

By plotting the equilibrium conditions for these and other relevant reactions on a log(PCl₂) versus log(PO₂) diagram, distinct regions of stability emerge for compounds like FeO, Fe₂O₃, Fe₃O₄, FeCl₂, FeCl₃, TiO₂, and TiCl₄.

A crucial feature of these diagrams is the region where iron chlorides (FeCl₂ and FeCl₃) are stable, while titanium dioxide (TiO₂) remains the stable titanium-containing phase. mdpi.com Operating a chlorination process within the temperature and partial pressure conditions defined by this region allows for the selective removal of iron. mdpi.com For example, at 1100 K, there is a region where iron in titanium ore can be chlorinated to form FeCl₂ or FeCl₃, while leaving behind iron-free TiO₂. mdpi.com The vapor pressure of these iron chlorides is significant at these temperatures, facilitating their removal as gaseous products. mdpi.com

Thermodynamic analyses using these diagrams have shown that the selective chlorination of iron from titanium ore using agents like HCl gas is thermodynamically feasible and efficient for upgrading the ore. brainly.com Furthermore, under specific conditions, even TiCl₄ can act as a chlorinating agent to remove iron. brainly.com The presence of a reducing agent like carbon can also influence the equilibrium, and its effect can be incorporated into the chemical potential diagrams.

Advanced Research Applications of Iron Titanium Oxides

Photocatalytic Activity and Mechanisms

Iron-titanium oxides, particularly iron-doped titanium dioxide (TiO2), have emerged as significant materials in the field of heterogeneous photocatalysis. nih.gov The introduction of iron into the crystalline structure of titania enhances its photocatalytic properties, primarily by altering its electronic and optical characteristics. mdpi.comjwent.net Doping TiO2 with iron can decrease the material's band gap energy, allowing it to absorb a broader spectrum of light, including visible light. mdpi.comjwent.net This modification is crucial because pure TiO2 is typically only activated by ultraviolet (UV) light, which constitutes a small portion of the solar spectrum. jwent.netjwent.net The mechanism involves the excitation of electrons from the valence band to the conduction band upon light absorption, creating electron-hole pairs that drive redox reactions on the catalyst's surface. nih.govnih.gov These reactions lead to the formation of highly reactive oxygen species (ROS), such as hydroxyl radicals, which are responsible for the degradation of various contaminants. nih.govnih.gov

A significant advancement in the application of iron-titanium oxides is their enhanced photocatalytic activity under visible light. tandfonline.com Doping titanium dioxide with iron ions shifts the material's absorption edge towards longer wavelengths, making it active under visible light irradiation. nih.govtandfonline.comiwaponline.com This is achieved by reducing the band gap of TiO2. For instance, studies have shown a drastic reduction in the band gap from 3.2 eV for pure titania to approximately 2.1-2.5 eV with the introduction of iron. nih.gov This enhanced visible light absorption is attributed to the formation of Fe-O-Ti bonds within the crystal lattice and d-d transitions of Fe³⁺ in the TiO2 structure. nih.govjwent.net The ability to harness visible light significantly increases the potential for practical, large-scale environmental applications that can utilize solar energy. mdpi.comjwent.net

Iron-titanium oxides have demonstrated high efficiency in the photocatalytic degradation of various organic pollutants, including synthetic dyes, which are common in industrial wastewater. jwent.netjwent.netigi-global.com The enhanced activity under visible light allows for the effective breakdown of complex organic molecules into simpler, less harmful substances like carbon dioxide and water. scientificarchives.com

In one study, iron-doped TiO2 nanoparticles showed a 93.8% efficiency in the photocatalytic degradation of Rhodamine B (RhB) dye after three hours of irradiation. mdpi.comresearchgate.net Another research effort found that a 0.5 wt% iron doping content in TiO2 resulted in the maximum degradation activity of 69% for methyl orange. jwent.net The photocatalytic process is initiated by the generation of electron-hole pairs in the semiconductor, which then produce reactive oxygen species that attack the dye molecules. nih.govnih.govnih.gov

Table 1: Photocatalytic Degradation of Dyes using Iron-Titanium Oxides This table is interactive and allows for sorting and filtering of data.

Catalyst (Fe content) Target Pollutant Light Source Degradation Efficiency Irradiation Time (hours)
Fe-doped TiO₂ (1:1.6 ratio) Rhodamine B Not Specified 93.8% 3
0.5 wt% Fe-doped TiO₂ Methyl Orange Visible Light (250 W) 69% Not Specified
Fe-TiO₂ Direct Blue 71 Visible Light 90.3% 3
TiNPs-Fe₂O₃ Rhodamine B UV Radiation 88.03% 2

A more specialized application of iron-titanium oxide photocatalysts is the reductive fixation of dinitrogen (N₂) from the air using water to produce ammonia (B1221849) (NH₃). rsc.org This process mimics natural nitrogen fixation and presents a potential pathway for sustainable ammonia synthesis. Nanostructured iron titanate films have been shown to photocatalyze the fixation of dinitrogen to ammonia and nitrate (B79036) under both UV and visible light irradiation. researchgate.net The reaction is particularly effective in the presence of a sacrificial electron donor, such as ethanol. researchgate.net Research has shown that single-phase iron-titanium oxide systems are active in this process. rsc.org This photocatalytic nitrogen fixation could offer a less energy-intensive alternative to the industrial Haber-Bosch process. researchgate.net

The incorporation of iron ions into the TiO₂ lattice is a key strategy for improving its photocatalytic performance. nih.gov The ionic radius of Fe³⁺ (0.64 Å) is similar to that of Ti⁴⁺ (0.68 Å), which allows for the substitution of titanium ions in the crystal lattice. mdpi.comresearchgate.net This doping introduces several beneficial changes. Firstly, it creates new energy levels within the band gap of TiO₂, which reduces the energy required for electron excitation and enables visible light absorption. jwent.netijche.ir Secondly, iron doping can introduce higher oxygen vacancies in the crystal structure, which improves water adsorption and the formation of surface hydroxyl groups, thereby promoting photocatalytic activity. jwent.netjwent.net The synthesis method and the concentration of the iron dopant are critical factors that determine the final properties and efficiency of the photocatalyst. jwent.netjwent.net

One of the primary limitations of TiO₂ photocatalysis is the rapid recombination of photogenerated electrons and holes, which reduces the quantum yield. mdpi.comwwjournal.ir Iron doping plays a crucial role in mitigating this issue. nih.govjwent.net Fe³⁺ ions can act as charge trappers, enhancing the separation of electrons and holes. jwent.netjwent.net The iron ions can trap electrons, reducing Fe³⁺ to Fe²⁺. These trapped electrons can then be easily transferred to adsorbed oxygen molecules on the catalyst surface, which promotes charge transfer and the efficient separation of charge carriers. researchgate.net

However, the effect of iron concentration is complex. While low levels of iron doping can effectively suppress recombination, higher concentrations can have the opposite effect. nih.gov Excess iron can act as recombination centers where the trapped electrons and holes can recombine, thus decreasing the photocatalytic efficiency. nih.govfao.org For example, low-level iron doping (0.1-0.5%) has been found to be nearly two to three times as efficient as undoped TiO₂, but this is primarily by making more effective use of UV photons, while the extension into the visible region provides a smaller boost. researchgate.netnih.govfao.org

The distribution of iron within the titanium dioxide catalyst is not always uniform, and at higher concentrations, iron can segregate to the surface. nih.govrsc.org This surface segregation can lead to the formation of separate iron-rich phases, such as hematite (B75146) (α-Fe₂O₃) or pseudobrookite (Fe₂TiO₅). nih.govrsc.org

The effect of these segregated phases on photocatalytic efficiency is multifaceted. On one hand, these iron oxide phases have a smaller band gap than TiO₂ and can act as photosensitizers, absorbing visible light and injecting electrons into the TiO₂ conduction band. nih.govresearchgate.net This coupling can enhance charge separation, as electrons migrate to the TiO₂ and holes migrate to the iron oxide, with oxidation and reduction reactions occurring at different sites. nih.gov However, these segregated phases can also be detrimental. They may exhibit low photocatalytic activity themselves and can cover the active sites on the TiO₂ surface. nih.gov Furthermore, the interface between the TiO₂ and the segregated iron oxide phases can create electronic heterojunctions that may encourage electron-hole recombination, leading to reduced activity, particularly in multi-phasic systems. rsc.org Therefore, controlling the dopant concentration and synthesis conditions to manage iron segregation is crucial for optimizing photocatalytic performance. nih.govrsc.org

Photocatalytic Hydrogen Evolution

Iron(II) titanium oxide and related composites have emerged as significant materials in the field of photocatalysis, particularly for hydrogen production from water. The combination of iron and titanium oxides leverages the properties of both materials to enhance photocatalytic efficiency under visible light. Pure titanium dioxide (TiO2) has a wide band gap (approximately 3.2 eV), which restricts its activity primarily to the ultraviolet portion of the solar spectrum, accounting for only about 5% of solar energy. acs.orgmdpi.com Introducing iron into the TiO2 crystal structure can significantly lower this band gap to around 2.1–2.5 eV, making the composite material active under visible light irradiation. nih.gov This reduction is attributed to the formation of Fe–O–Ti bonds within the crystal lattice. nih.gov

The enhancement in photocatalytic activity stems from several factors, including improved charge separation and a lower recombination rate of photogenerated electron-hole pairs. acs.orgshokubai.org In Fe2O3/TiO2 heterostructures, electrons photogenerated in TiO2 can be transferred to the conduction band of Fe2O3, facilitating the separation of charge carriers and thereby increasing photocatalytic performance. shokubai.orgresearchgate.net The creation of oxygen vacancies can also enhance the charge separation rate, leading to higher hydrogen production. acs.org

Research has demonstrated promising results with various iron-titanium oxide configurations. For instance, composite nanoparticles of Fe2O3/TiO2, synthesized using a metal-organic framework (MOF) template, have been shown to produce hydrogen when exposed to visible light. acs.org In another study, hematite-titania (α-Fe2O3-TiO2) nanocomposites, where an ultrathin titania layer uniformly covers interwoven α-Fe2O3 dendritic structures, showed promising performance in hydrogen production through the reforming of water-ethanol solutions under simulated solar illumination. researchgate.net Furthermore, a Fe2O3/TiO2/CoPi heterojunction has been reported with a high photocurrent density of 6 mA cm⁻² at 1.23 VRHE and stable performance for over 100 hours. acs.org

Table 1: Performance of Various Iron-Titanium Oxide-Based Photocatalysts

Catalyst System Application Key Findings
Iron-doped TiO2 General Photocatalysis Band gap reduced from 3.2 eV to ~2.1-2.5 eV, enabling visible light activity. nih.gov
Fe2O3/TiO2 Composite Hydrogen Production Enabled hydrogen production under visible light radiation. acs.org
α-Fe2O3-TiO2 Nanocomposite H2 from Water-Ethanol Showed promising photocatalytic performance under simulated solar illumination. researchgate.net
Fe2O3/TiO2/CoPi Heterojunction Photoelectrochemical Cells Achieved a photocurrent density of 6 mA cm⁻² at 1.23 VRHE with high stability. acs.org

Catalytic Applications Beyond Photocatalysis

General Catalytic Performance of Iron-Titanium Oxide Composites

Iron-titanium oxide composites exhibit significant catalytic activity in various chemical reactions beyond photocatalysis. These materials are noted for their high activity and structural adjustability. mdpi.com A key application is in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3), a critical process for environmental pollution control. mdpi.comacs.orgacs.org Iron titanate catalysts have demonstrated outstanding performance in the medium-temperature range (200–400 °C) for NH3-SCR, where a specific Fe–O–Ti structure is believed to be the main active phase. mdpi.com The synthesis method can influence the catalyst's properties; for example, iron-titanate composites prepared with the assistance of hexadecyl trimethyl ammonium (B1175870) bromide (CTAB) showed superior SCR performance from 150 °C to 400 °C. mdpi.com This enhancement was attributed to the formation of crystalline γ-Fe2O3 and modified redox-acid properties, which exposed more surface acid sites and increased surface oxygen, benefiting the "fast SCR" reaction. mdpi.com

In addition to environmental catalysis, these composites are effective in organic synthesis. A sonochemically prepared mesoporous iron-titanium oxide composite, after calcination, consisted of crystalline phases of γ-Fe2O3 and anatase TiO2. acs.org This material proved to be an effective catalyst for the oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions, achieving high conversion of the substrate. acs.org

Activation of Hydrogen Peroxide by Fe-Ti Oxide Catalysts

Iron-titanium oxide catalysts are highly effective in activating hydrogen peroxide (H2O2) to generate strong oxidants for environmental remediation. acs.orgnih.govresearchgate.netacs.org While iron immobilized on various supports can activate H2O2, the interaction between iron and a titanium oxide support provides unique advantages. acs.orgresearchgate.netacs.org In a TiO2-supported iron catalyst (FeTi-ox), the interaction between H2O2 and the TiO2 phase plays a crucial role. acs.orgnih.govresearchgate.net This interaction leads to the formation of a stable peroxo-titania complex, specifically ≡Fe(III)–Ti–OOH. acs.orgnih.govresearchgate.net

This complex can further react with water to produce a highly reactive surface oxidant, identified as a surface ferryl species (≡Fe[IV]═O2+). acs.orgnih.govacs.org This high-valent iron species is a powerful oxidant capable of degrading persistent organic pollutants, such as acetaminophen, even in the presence of interfering substances like chloride, bicarbonate, and organic matter. acs.orgnih.govresearchgate.net A notable feature of this system is that the oxidation of contaminants can continue even after the H2O2 in the bulk solution is depleted, due to the slow decomposition of the ≡Fe(III)–Ti–OOH complex by water. acs.orgnih.gov The FeTi-ox catalyst also demonstrates good stability, maintaining its effectiveness over multiple testing cycles. nih.gov

Potential in Ammonia Synthesis and Dehydrogenation Reactions

Iron-titanium oxides show potential in both ammonia (NH3) synthesis and dehydrogenation reactions. In ammonia synthesis, an alternative to the traditional Haber-Bosch process, iron-oxide/titania-based catalysts have been used for the electrochemical generation of ammonia from nitrogen and air at ambient conditions. rsc.org In mechanocatalytic ammonia synthesis, which uses mechanical force to drive reactions, titanium dioxide has shown the best catalytic effect among several transition metal oxides, including iron(III) oxide. barbie-english.comresearchgate.net Theoretical calculations suggest that nitrogen molecules preferentially adsorb on mechano-induced oxygen vacancies in the TiO2 crystal, facilitating the reaction. barbie-english.comresearchgate.net While iron is a well-known catalyst for ammonia synthesis, titanium-based materials, particularly in the presence of hydrides, can also serve as active catalysts. shokubai.org

In the realm of dehydrogenation, iron-titanium oxide catalysts are used to produce valuable chemicals. A novel TiO2-supported iron catalyst has been successfully used for the oxidative dehydrogenation of ethylbenzene (B125841) to styrene (B11656) at a relatively low temperature of 350°C. researchgate.net This process achieved an ethylbenzene conversion of 14.6% with a high styrene selectivity of 99.0%. researchgate.net The catalyst's performance is sensitive to preparation conditions, with lower calcination temperatures being favorable. researchgate.net Iron-based catalysts are central to many dehydrogenation reactions, and the incorporation of titanium can enhance stability and activity. google.comrsc.org

Table 2: Catalytic Performance in Dehydrogenation

Catalyst System Reaction Temperature (°C) Conversion (%) Selectivity (%)
Fe7/TiO2 Oxidative Dehydrogenation of Ethylbenzene to Styrene 350 14.6 99.0

Electronic and Optoelectronic Device Integration

Electrochromic Materials

Titanium dioxide is a well-known cathodic electrochromic material, meaning it changes color upon the injection of ions and electrons. nih.gov While materials like tungsten trioxide (WO3) are more widely studied, TiO2 is a promising candidate for devices such as smart windows and displays due to its chemical stability and cost-effectiveness. nih.govmdpi.com However, pure TiO2 often suffers from limitations like slow response times and poor long-term stability. mdpi.com

A common strategy to enhance the electrochromic properties of TiO2 is through doping with other metals. mdpi.com Incorporating metal ions into the TiO2 lattice can tailor the material's band structure and electronic properties, leading to improved performance. mdpi.comresearchgate.net The addition of titanium to tungsten oxide films, for example, has been shown to stabilize their electrochemical cycling performance and improve the dynamic range for electrochromism. researchgate.net Doping TiO2 with cobalt has been shown to enhance charge transport and mobility, achieving an optical modulation of 73.6% and high coloration efficiency. mdpi.com Similarly, loading TiO2 nanofibers with nanoparticles of metals or other metal oxides can enhance the electrochromic response. acs.org Therefore, the creation of iron-titanium oxide composites is a viable approach to develop novel electrochromic materials with tailored optical and electrochemical properties.

Spintronic Devices

Iron(II) titanium oxide, particularly when doped with other elements, exhibits properties that make it a candidate for use in spintronic devices. Spintronics, or spin electronics, is an emerging field of technology that exploits the intrinsic spin of electrons, in addition to their charge, to carry information. This offers a significant advantage over conventional electronics, with the potential for devices that are faster, smaller, and more energy-efficient. The key to spintronics is the ability to inject, manipulate, and detect spin-polarized currents. Materials that can act as semiconductors while also exhibiting magnetic properties at room temperature are of particular interest.

Research has shown that doping iron titanium oxide can tune its electrical and magnetic properties in ways that are beneficial for spintronic applications. For instance, the resistivity of iron titanium oxide can be significantly decreased by doping it with manganese (Mn), a property that is crucial for fabricating spintronic devices. researchgate.net Similarly, doping titanium dioxide with iron (Fe³⁺) has been shown to create materials with potential uses in spintronic and magneto-optic devices. researchgate.net These doped materials fall into a class known as dilute magnetic semiconductors (DMS), which are traditional semiconductors that have been doped with transition metals to induce magnetic properties. wikipedia.org Doped wide band-gap metal oxides like titanium oxide are considered strong candidates for industrial DMS applications. wikipedia.org

The interface between a ferromagnetic material and a semiconductor is critical in spintronic devices. Studies on thin iron films deposited on anodized titanium oxide have explored how the nanostructure of the titanium oxide surface affects the magnetic properties of the iron layer. mdpi.com Such research is fundamental to understanding and controlling the spin-dependent transport properties at these interfaces, which is essential for the development of functional spintronic components. mdpi.com The combination of a ferromagnetic layer with a semiconductor like iron-doped titanium oxide could lead to the creation of magnetically controlled junctions, a key building block for spintronic technology. mdpi.com

Gas Sensing Applications

Iron-doped titanium dioxide has demonstrated significant potential in the field of gas sensing, offering enhanced sensitivity and selectivity to various gases. Gas sensors based on metal oxide semiconductors operate on the principle that the electrical resistance of the material changes upon exposure to a target gas. The introduction of iron into the titanium dioxide lattice can improve its sensing performance by increasing the surface area, creating more active sites for gas adsorption, and modifying the electronic properties of the material.

One notable application is in the detection of acetone. Iron-doped TiO₂ nanocomposites have shown high gas-sensing activity towards acetone, with low response and recovery times and good sensitivity. bohrium.com The enhanced performance is attributed to the high specific surface area and the presence of oxygen vacancies, which act as preferential sites for gas adsorption. bohrium.com The optimal doping concentration of iron is a critical factor in maximizing the sensor's response.

Beyond acetone, titanium dioxide-based materials are being explored for the detection of a wide range of gases, including hydrogen (H₂), nitrogen dioxide (NO₂), carbon monoxide (CO), and various volatile organic compounds (VOCs). beilstein-journals.orgmdpi.com The morphology of the sensing material, such as thin films, nanorods, or nanotubes, also plays a crucial role in its performance. mdpi.com While pure titanium dioxide can function as a gas sensor, the addition of dopants like iron or coupling it with other metal oxides like tin oxide (SnO₂) can significantly enhance its sensitivity and selectivity. beilstein-journals.orgmdpi.com However, not all iron-titanium oxide compositions are suitable for all sensing applications; for example, certain titanium-tungsten iron oxide thin films have been found to be unsuitable for gas sensing under white light. pnu.edu.ua

Environmental Remediation and Adsorption Technologies

Adsorption Agents for Heavy Metals (e.g., Fluoride)

Iron-titanium oxide composites have emerged as highly effective and cost-efficient adsorbents for the removal of heavy metals from contaminated water sources. Their high surface area, chemical stability, and the synergistic effects between iron and titanium oxides contribute to their excellent adsorption capacities. One of the most significant applications in this area is the removal of fluoride (B91410) from drinking water.

Excess fluoride in drinking water can lead to serious health issues, and conventional treatment methods often have limitations. Novel adsorbents made from iron-doped titanium oxide have shown a remarkable ability to adsorb fluoride ions. acs.org The incorporation of iron into the titanium oxide structure increases the number of active hydroxyl groups on the adsorbent's surface, which are the primary sites for fluoride adsorption. acs.org The adsorption process is spontaneous and follows second-order kinetics. acs.org The Fe/Ti molar ratio is a critical parameter, with studies showing an optimal ratio for maximizing fluoride uptake. tsinghua.edu.cn The mechanism involves the exchange of fluoride ions with hydroxyl groups on the adsorbent surface, forming a stable Fe-O-Ti-F bond. researchgate.net

Beyond fluoride, iron-titanium oxide nanocomposites are also effective in removing other heavy metals. Magnetic nanocomposites of iron oxide coated on titanium dioxide have demonstrated high removal efficiencies for metals such as iron, chromium, lead, cadmium, copper, and zinc. ekb.egresearchgate.netresearchgate.net The magnetic properties of these composites offer a significant advantage, as they can be easily separated from the treated water using an external magnetic field, simplifying the regeneration and reuse process. ekb.eg The adsorption process is often pH-dependent, with optimal removal occurring within specific pH ranges. nih.gov

The table below summarizes the adsorption capacities of various iron-titanium oxide-based adsorbents for fluoride, as reported in different studies.

Adsorbent MaterialTarget PollutantAdsorption Capacity (mg/g)Reference
Iron-doped Titanium OxideFluoride53.22 acs.org
Fe-Ti Oxide (Fe/Ti molar ratio 2:1)Fluoride29.85 tsinghua.edu.cn
Fe-Ti OxideFluoride27.09 tsinghua.edu.cn

Advanced Materials Engineering

Fillers for Enhanced Mechanical and Thermal Properties in Composites

Iron and titanium oxides are increasingly being used as fillers in polymer composites to enhance their mechanical and thermal properties. The incorporation of these inorganic nanofillers into a polymer matrix can lead to significant improvements in strength, stiffness, hardness, and thermal stability. These enhancements are attributed to the high strength and modulus of the oxide particles and the strong interfacial interactions between the filler and the polymer matrix.

In silicone rubber-based composites, the addition of iron oxide (Fe₃O₄) or titanium dioxide (TiO₂) has been shown to improve mechanical properties. nih.gov The reinforcement effect is dependent on the type and loading of the filler. Similarly, in polymethyl methacrylate (B99206) (PMMA) composites, both TiO₂ and iron oxide (Fe₂O₃) fillers have been found to improve thermal stability by as much as 70°C. researchgate.net The fillers can also decrease the peak heat release rate, which is a crucial factor in fire retardancy. researchgate.net

The table below presents data on the enhancement of mechanical properties in polymer composites with the addition of titanium dioxide fillers.

Polymer MatrixFillerFiller Loading (wt.%)Improvement in Tensile ModulusReference
Polybutylene succinate (B1194679) (PBS)TiO₂1015.5% nih.gov
Polyether ether ketone (PEEK)TiO₂1Higher than pristine PEEK nih.gov
Poly(lactic acid) (PLA)TiO₂348.9% nih.gov

Inorganic Pigment Applications

Iron and titanium oxides are widely used as inorganic pigments in a variety of applications, including paints, coatings, plastics, and construction materials. Their popularity stems from their excellent color strength, opacity, chemical inertness, lightfastness, and durability.

Iron oxides are available in a range of colors, including red (Fe₂O₃), yellow (FeOOH), and black (Fe₃O₄). ulprospector.com Iron oxide yellow, when used in conjunction with anatase titanium dioxide, produces brighter and more stable yellow hues. zpigments.com These pigments are valued for their high opacity, UV and weather resistance, and non-toxic nature. zpigments.com

Titanium dioxide (TiO₂) is the most widely used white pigment due to its high refractive index, which allows it to scatter visible light effectively, resulting in exceptional whiteness and opacity. ulprospector.com The particle size of the TiO₂ is optimized to be around half the wavelength of visible light to maximize scattering. ulprospector.com In addition to its use as an opaque pigment, nano-sized titanium dioxide is used in applications where transparency is desired, such as in UV absorbers for coatings and plastics. ulprospector.comscribd.com The small particle size minimizes light scattering while still allowing the material to absorb harmful UV radiation. ulprospector.com

Complex inorganic color pigments can be created by combining different metal oxides at high temperatures. These pigments, which can include iron-titanium oxide spinels, offer a broad palette of stable and durable colors. noelson.com They are known for their high-temperature resistance, chemical resistance, and excellent weatherability, making them suitable for demanding exterior applications. noelson.com

Self-Cleaning Materials

Iron(II) titanium oxide, also known as ilmenite (B1198559) (FeTiO3), is a significant compound in the field of advanced materials, particularly for its application in self-cleaning surfaces. This property arises from a dual mechanism that combines photocatalysis and photo-induced superhydrophilicity. When a surface coated with iron(II) titanium oxide is exposed to a light source, such as sunlight, it actively breaks down organic dirt and allows water to sheet across the surface, washing away particulate matter.

The self-cleaning capability of materials based on iron(II) titanium oxide is primarily attributed to two synergistic phenomena: photocatalytic decomposition and superhydrophilicity. nih.gov

Photocatalytic Activity: Iron(II) titanium oxide is a semiconductor material with an energy band gap of approximately 2.5–2.9 eV. mdpi.com This characteristic allows it to absorb energy from both ultraviolet (UV) and visible light. mdpi.com Upon absorbing a photon of sufficient energy, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers migrate to the material's surface where they interact with adsorbed water and oxygen molecules. This interaction generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). mdpi.com These radicals are powerful oxidizing agents that can decompose a wide range of organic pollutants, such as dirt, grime, and microorganisms, into simpler, harmless substances like carbon dioxide and water. mdpi.com

Photo-induced Superhydrophilicity: In addition to breaking down organic dirt, the surface of iron(II) titanium oxide becomes superhydrophilic upon exposure to UV light. nih.gov This phenomenon is characterized by a significant reduction in the water contact angle. An untreated titanium-based surface is typically moderately hydrophobic or hydrophilic. However, UV irradiation creates oxygen vacancies on the surface, which leads to the conversion of Ti⁴⁺ sites to Ti³⁺ sites. nih.gov These sites promote the dissociative adsorption of water molecules from the air, forming a high density of surface hydroxyl groups. This chemical change dramatically increases the surface's affinity for water. As a result, instead of beading up, water droplets spread out completely, forming a uniform sheet. This sheeting action allows water to get underneath solid particles and dirt, lifting them from the surface to be easily washed away by rain or a light rinse.

The combination of these two effects results in a robust self-cleaning action. The photocatalytic process continuously decomposes organic binders that glue dirt to the surface, while the superhydrophilic nature allows inorganic particles and degraded organic matter to be efficiently washed away.

Detailed Research Findings

Research has demonstrated the effectiveness of iron-titanium oxides in degrading various organic pollutants, which is a key indicator of self-cleaning performance. The photocatalytic efficiency is often measured by the rate at which it breaks down model pollutants like Methylene Blue and Rhodamine B under specific light conditions.

For instance, mesoporous FeTiO3 has been shown to be highly effective in the photo-Fenton degradation of organic dyes under solar light. mdpi.com In one study, it achieved complete removal of Methylene Blue within 30 minutes and 96% degradation of Rhodamine B in 240 minutes. mdpi.com The introduction of iron into the titanium oxide structure is crucial as it enhances the absorption of visible light, making the material effective even in non-UV light conditions. researchgate.net

The table below summarizes the photocatalytic degradation efficiency of various iron-titanium oxide-based materials against common organic pollutants.

Catalyst MaterialPollutantIrradiation Time (minutes)Degradation Efficiency (%)Light Source
Mesoporous FeTiO₃Methylene Blue30~100%Solar Light
Mesoporous FeTiO₃Rhodamine B24096%Solar Light
Fe₂O₃-TiO₂/KaoliniteMethylene Blue18083%Visible Light
Fe-doped TiO₂/rGORhodamine B12091%Solar Light
Ag-Fe₂O₃ Core-shellMethylene Blue3096.3%Sunlight

The second critical component of self-cleaning is the change in surface wettability. While specific data for pure FeTiO₃ is not widely published, extensive research on related titanium oxide surfaces demonstrates the profound effect of UV irradiation on hydrophilicity. This principle is fundamental to the titanate component of iron(II) titanium oxide.

The following table presents representative data on the change in water contact angle for various titanium oxide-based surfaces before and after UV treatment, illustrating the induced superhydrophilicity. A lower contact angle indicates a more hydrophilic, or "water-loving," surface.

Surface Material/TreatmentContact Angle Before UV (°)Contact Angle After UV (°)Reference Context
Non-coated Ti-6Al-4V50.332.9Nanostructured Titanium Surface Study
Hydrothermal Coated Ti-6Al-4V31.110.9Nanostructured Titanium Surface Study
Untreated Titania Surface64.19.4Titania Surface Activation Study
Acid-etched Titanium Disk>600Titanium Wettability Study

Computational and Theoretical Modeling of Iron Titanium Oxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of iron oxides and titanium oxides. nih.gov It is widely used to simulate structures and calculate material properties, although standard DFT can be limited by the strongly correlating d-electrons of transition metals. nih.gov To address this, corrections like the Hubbard-U method are often employed to more accurately predict the ground-state structures and properties of these materials. nih.gov

DFT calculations are frequently used to predict the electronic band structure and band gaps of iron-titanium oxide systems. Standard DFT often underestimates the band gap of transition metal oxides. nih.gov The inclusion of a Hubbard-U correction has been shown to improve the accuracy of these predictions for iron oxides like hematite (B75146), magnetite, and wüstite. nih.gov For instance, spin-polarized DFT calculations have been used to investigate transition metal clusters, including iron, on anatase TiO2 surfaces, providing insights into the projected density of states (PDOS) which reveals how metal d-states appear within the TiO2 band gap. mdpi.com

The electronic structure is a key determinant of a material's properties. For example, in doped TiO2, DFT is used to understand how dopants alter the band structure, potentially converting an n-type semiconductor to a p-type. ijcce.ac.ir Studies on scandium-doped TiO2 have shown that increasing dopant concentration can generate shallow acceptor levels above the Fermi level. ijcce.ac.ir The choice of DFT functional and parameters, such as the U value, is critical for obtaining results that align with experimental values. nih.gov

Table 1: Predicted Properties of Iron Oxides using DFT+U This table is interactive. Click on the headers to sort the data.

Iron Oxide Recommended U value (eV) Predicted Property
Hematite (Fe₂O₃) 3 Improved band gap prediction
Magnetite (Fe₃O₄) 4 More accurate lattice constants
Wüstite (FeO) 4 Better bulk moduli estimation

Data sourced from DFT studies on iron oxides. nih.gov

DFT is a powerful method for modeling the geometry and stability of clusters on surfaces and for studying the adsorption of molecules. mdpi.com It has been used to determine that unsaturated 2-fold-coordinated oxygen sites on the anatase TiO2 (101) surface can act as nucleation centers for the growth of metal clusters, including iron. mdpi.com The adsorption energy of different transition metals on the TiO2 surface varies, with calculations showing the adsorption energy for iron to be smaller than that of nickel. mdpi.com

These simulations are also vital for understanding catalytic processes. For example, first-principles DFT calculations have been employed to explore the adsorption mechanisms of ammonia (B1221849) (NH3) and nitrogen oxides (NOx) on the γ-Fe2O3 (111) surface, a crucial step in selective catalytic reduction (SCR) processes. semanticscholar.org Such studies reveal preferred adsorption sites; for instance, NH3 preferably adsorbs on the octahedral Fe site. semanticscholar.org Similarly, DFT has been used to investigate the initial nucleation of titanium halide precursors on Si surfaces with –OH or –NH2 functional groups, which is relevant to atomic layer deposition processes. mdpi.com

Table 2: DFT Calculated Adsorption Energies (E_ads) of Transition Metals on Anatase TiO₂(101) This table is interactive. Click on the headers to sort the data.

Metal Adsorbed Adsorption Energy (eV)
Ni 3.46
Fe < 3.46 (smaller than Ni)
Cu 2.24

Note: A larger positive value indicates stronger adsorption. mdpi.com

Understanding charge transfer is critical, as it governs the behavior of catalysts and electronic devices. DFT calculations can elucidate the mechanisms of charge transfer between different components of a material system. rsc.org In nanocomposites of iron oxide coated with graphitic carbon nitride (gC3N4@FeO), DFT studies have shown that the electrocatalytic activity arises from electron transfer from the FeO particles to the gC3N4. rsc.org This charge transfer leads to a decreased local work function on the gC3N4 surface. rsc.org

Interfacial charge transfer is also observed in systems where iron compounds are anchored to TiO2 surfaces. acs.org Coordination of molecules like Fe(CN)64- to a TiO2 surface can result in the appearance of a metal-to-particle charge-transfer (MPCT) band. acs.org Furthermore, charge transfer from a titanium oxide support can significantly control the catalytic activity and selectivity of dispersed metal nanoparticles. osu.edu The introduction of oxygen vacancies or dopants into the TiO2 lattice alters its electronic structure, creating mid-gap states that facilitate charge transfer to an adsorbate, thereby activating reaction steps. osu.edu DFT simulations of titanium oxide films on titanium metal have also quantified the charge transfer from the metal to the oxide layer, finding it to be more dependent on the thickness of the slabs than the specific oxide phase. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides valuable information on dynamic processes like material growth and morphological changes that are not accessible through static calculations. uidaho.edu

MD simulations have been effectively used to study the formation and evolution of titanium oxide clusters in molten iron. rsc.orgrsc.org These simulations show that small clusters grow into larger ones through a collision mechanism, often forming intermediate chain-like structures. rsc.orgrsc.org The iron environment plays a significant role in determining the structural form of the resulting titanium oxygen clusters. rsc.orgrsc.org Such studies are crucial for understanding the nucleation of nano-scale titanium oxide inclusions during steelmaking. rsc.orgrsc.org

MD simulations have also been applied to model the deposition and growth of thin films. The growth of titanium dioxide (TiO2) films on substrates like hematite (Fe2O3) has been studied, revealing the formation of a strong interface region between the substrate and the film. uantwerpen.be These simulations can predict the resulting film morphology, such as the combination of polycrystalline and amorphous phases observed in TiO2 films grown on various substrates. uantwerpen.be The parameters for these simulations, such as interatomic potentials, are often validated by comparing results with those from first-principles calculations. rsc.org

Theoretical Hardness and Elasticity Predictions

The mechanical properties of iron(II) titanium oxide, including its hardness and elastic response, can be predicted through first-principles calculations that determine the full set of elastic constants (Cij). dtic.mil These constants are fundamental parameters that describe a material's resistance to elastic deformation under stress. From these constants, key mechanical indicators such as the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using averaging schemes like the Voigt-Reuss-Hill approximation. iieta.org

Theoretical studies confirm the mechanical stability of the ilmenite (B1198559) structure of FeTiO3. researchgate.net The calculated elastic parameters from these computational models are often in close agreement with experimental findings. researchgate.netsemanticscholar.org For instance, experimental measurements on synthetic, reduced ilmenite report an isothermal bulk modulus of approximately 181 GPa, providing a benchmark for theoretical models. researchgate.net DFT calculations have been used to explore various polymorphs of FeTiO3, with one study on the high-pressure perovskite phase predicting a bulk modulus of 257 GPa. researchgate.net

While direct computational prediction of hardness (e.g., Vickers hardness) is complex, it is strongly correlated with the material's elastic moduli, particularly the bulk and shear moduli. Materials with high bulk and shear moduli typically exhibit greater hardness. DFT+U calculations have shown that FeTiO3 possesses the highest elastic moduli among a series of related transition metal titanates (ATiO3, where A = Mn, Fe, Ni), which suggests it has a superior theoretical hardness compared to its counterparts. researchgate.net

Table 1: Predicted and Experimental Elastic Moduli for Iron(II) Titanium Oxide
PropertyTheoretical/Experimental Value (GPa)Phase/MethodReference
Bulk Modulus (K)181 ± 7Ilmenite (Experimental) researchgate.net
Bulk Modulus (K)257Perovskite (Theoretical, High-Pressure Phase) researchgate.net

Thermal Expansion Coefficients and Heat Capacity Estimation

The thermal expansion of a material is a critical thermodynamic property that describes how its size changes with temperature. Theoretical estimations of the coefficient of thermal expansion (CTE) are typically performed using the quasi-harmonic approximation (QHA) in conjunction with first-principles calculations. aps.org This method analyzes how the vibrational frequencies of the crystal lattice (phonons) change with the unit cell volume, allowing for the prediction of thermal expansion.

For iron(II) titanium oxide, computational studies aim to reproduce experimental data obtained through techniques like high-temperature X-ray diffraction. cas.cn Experimental investigations provide crucial benchmarks for these theoretical models. Measurements have determined the volumetric thermal expansion coefficient and the axial coefficients along different crystallographic axes. For ilmenite (FeTiO3), the thermal expansion is nearly isotropic, with the coefficients for the a-axis and c-axis being very similar. cas.cn One study noted that thermal expansion is slightly more pronounced for the a-axis than the c-axis. researchgate.net

Table 2: Experimentally Determined Thermal Expansion Coefficients for Ilmenite (FeTiO3) at Ambient Conditions
CoefficientValue (K⁻¹)Reference
Volumetric (αV0)2.82 (10) x 10⁻⁵ cas.cn
Axial, a-axis (αa0)0.95 (5) x 10⁻⁵ cas.cn
Axial, c-axis (αc0)0.92 (12) x 10⁻⁵ cas.cn

Heat capacity, which quantifies the amount of heat required to raise a material's temperature, is another fundamental thermodynamic property that can be modeled computationally. Theoretical estimations are based on calculating the phonon density of states from the principles of lattice dynamics. ucl.ac.ukresearchgate.net The total heat capacity (Cp) of a material like FeTiO3 is a sum of contributions from lattice vibrations (phonons), electronic excitations, and, significantly for this compound, magnetic transitions. uoregon.edu Ilmenite undergoes a paramagnetic to antiferromagnetic transition at approximately 55 K, which contributes significantly to its low-temperature heat capacity. uoregon.edu

Computational models seek to accurately replicate experimental data gathered from calorimetry. uoregon.eduscribd.com Detailed calorimetric measurements have provided a comprehensive dataset for the heat capacity of ilmenite over a wide temperature range, from 5 K to 1000 K. scribd.com This experimental data is essential for validating the accuracy of first-principles models of lattice dynamics and magnetic interactions. uoregon.eduscribd.com

Table 3: Smoothed Molar Heat Capacity (Cp) of Ilmenite (FeTiO3) at Various Temperatures, as Determined by Calorimetry
Temperature (K)Heat Capacity (Cp) (J·mol⁻¹·K⁻¹)
298.1599.15
400111.6
500119.2
600124.3
700128.1
800131.2
900134.0
1000136.7
Data sourced from a 1985 calorimetry study. scribd.com

Q & A

Q. What are the established synthesis methods for Iron(II) titanium oxide, and how do they influence crystallographic and electronic properties?

  • Methodological Answer: Iron(II) titanium oxide can be synthesized via sol-gel processes, hydrothermal methods, or electrosynthesis. For example, sol-gel techniques involve controlled hydrolysis of titanium precursors (e.g., titanium isopropoxide) with iron(II) salts under reducing atmospheres to stabilize the Fe²⁺ oxidation state. Post-synthesis annealing at 400–600°C in inert environments ensures phase purity, as confirmed by XRD . Electrosynthesis, using aqueous solutions of Fe²⁺/Fe³⁺ and Ti⁴⁺ salts, enables nanoparticle deposition with controlled doping ratios, as demonstrated in supercapacitor electrode studies . Characterization via FE-SEM and EDX ensures morphological and compositional accuracy, while UV-Vis spectroscopy quantifies bandgap tuning .

Q. How is the chemical formula of Iron(II) titanium oxide determined, and what are common pitfalls in stoichiometric analysis?

  • Methodological Answer: The formula is derived from ionic charge balance: Fe²⁺ (FeO) combines with TiO₂, yielding FeTiO₃ (ilmenite structure). X-ray photoelectron spectroscopy (XPS) and Mössbauer spectroscopy are critical to confirm Fe²⁺ dominance over Fe³⁺, which can arise from oxidation during synthesis. EDX mapping and inductively coupled plasma mass spectrometry (ICP-MS) validate stoichiometry, but discrepancies may occur due to surface oxidation or incomplete precursor reactions. Calibration against certified reference materials minimizes errors .

Q. What characterization techniques are essential for assessing the structural and electronic properties of Iron(II) titanium oxide?

  • Methodological Answer:
  • XRD: Identifies crystallographic phases (e.g., ilmenite vs. pseudobrookite) and detects impurities like Fe₃O₄ or TiO₂ anatase/rutile .
  • XPS: Resolves oxidation states of Fe and Ti, critical for confirming Fe²⁺ stability .
  • UV-Vis Diffuse Reflectance Spectroscopy: Measures bandgap energy (e.g., 1.7–3.5 eV for Fe/Ti ratios 0–0.5) and correlates with photocatalytic activity .
  • Electrochemical Impedance Spectroscopy (EIS): Evaluates charge transfer resistance in energy storage applications .

Advanced Research Questions

Q. How does Fe/Ti molar ratio influence the bandgap energy of Iron(II) titanium oxide, and how can discrepancies in literature data be resolved?

  • Methodological Answer: Bandgap narrowing (e.g., from 3.0 eV to 1.7 eV) is observed with increasing Fe/Ti ratios due to mid-gap states introduced by Fe²⁺. However, inconsistencies arise from synthesis variables:
  • Doping homogeneity: Agglomeration of Fe clusters in sol-gel methods can create localized defects, altering bandgap measurements .
  • Measurement techniques: Tauc plots from UV-Vis data assume direct/indirect transitions; incorrect assumptions lead to errors. Cross-validation with photoluminescence spectroscopy improves accuracy .
  • Surface vs. bulk effects: XPS depth profiling distinguishes surface oxidation (Fe³⁺) from bulk Fe²⁺ contributions .

Q. What computational approaches validate the stability and electronic structure of Iron(II) titanium oxide?

  • Methodological Answer: Density functional theory (DFT) simulations using Vienna Ab-initio Simulation Package (VASP) or Quantum ESPRESSO predict formation energies and band structures. The Open Quantum Materials Database (OQMD) provides benchmark data for Fe-Ti-O systems, enabling comparison of experimental vs. theoretical bandgaps . For example, DFT+U corrections (e.g., U = 4–5 eV for Fe 3d orbitals) address electron correlation effects, improving alignment with experimental UV-Vis data .

Q. How can conflicting reports on the photocatalytic efficiency of Iron(II) titanium oxide be systematically addressed?

  • Methodological Answer: Contradictions often stem from:
  • Test conditions: Variations in light intensity (e.g., 1-sun vs. UV lamp), pollutant concentration, and pH alter reaction kinetics. Standardizing protocols (e.g., ISO 10676 for photocatalytic degradation) is critical .
  • Charge recombination: Electrochemical surface analysis (e.g., transient absorption spectroscopy) quantifies electron-hole pair lifetimes. Doping with co-catalysts (e.g., Pt nanoparticles) or heterojunction design (e.g., FeTiO₃/TiO₂) mitigates recombination .
  • Morphological factors: BET surface area analysis correlates porosity (e.g., mesoporous vs. bulk) with activity. Higher surface area enhances reactant adsorption but may increase defect density .

Data Analysis and Experimental Design

Q. What statistical methods resolve variability in electrochemical performance data for Iron(II) titanium oxide-based supercapacitors?

  • Methodological Answer:
  • Cyclic Voltammetry (CV): Use >50 cycles to assess stability; integrate area under curves for capacitance calculations. Normalize data by mass/area to enable cross-study comparisons .
  • Galvanostatic Charge-Discharge (GCD): Apply linear regression to voltage-time plots for internal resistance estimation. Address outliers via Grubbs’ test (α = 0.05) to exclude faulty measurements .
  • Machine Learning: Train models (e.g., random forests) on datasets from OQMD to predict optimal Fe/Ti ratios for target capacitance .

Q. How to design experiments isolating the effects of Fe²⁺ doping in titanium oxide matrices?

  • Methodological Answer:
  • Control groups: Synthesize undoped TiO₂ under identical conditions to isolate Fe²⁺ contributions.
  • In situ characterization: Use synchrotron-based X-ray absorption spectroscopy (XAS) during synthesis to track Fe²⁺ → Fe³⁺ oxidation dynamics .
  • Combinatorial libraries: Fabricate thin-film gradients with Fe/Ti ratios 0–0.5 via sputtering; map properties spatially using automated Raman/UV-Vis systems .

Tables for Key Data

Fe/Ti Molar RatioBandgap Energy (eV)Synthesis MethodReference Year
0.053.0Sol-gel2023
0.202.4Hydrothermal2022
0.351.9Electrosynthesis2021
0.501.7Sol-gel2006
Table 1: Bandgap energy variation with Fe/Ti ratio across studies
Characterization TechniqueKey Parameter MeasuredCommon Pitfalls
XRDCrystallite size, phase purityPreferred orientation bias
XPSFe²⁺/Fe³⁺ ratioSurface contamination
EISCharge transfer resistanceElectrode polarization

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